molecular formula C9H7N3O2 B2500484 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid CAS No. 1197398-67-6

1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid

Katalognummer: B2500484
CAS-Nummer: 1197398-67-6
Molekulargewicht: 189.174
InChI-Schlüssel: ZONSYRFPEDOCPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.174. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-pyridin-3-ylimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-5-11-6-12(8)7-2-1-3-10-4-7/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONSYRFPEDOCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Physicochemical Characterization of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Analytical Researchers.

Executive Summary

This compound (CAS: 1197398-67-6) represents a distinct class of zwitterionic heterocyclic building blocks. Unlike its lipophilic ester analogs (e.g., etomidate derivatives), this free acid metabolite/intermediate exhibits complex solubility behavior governed by three ionization centers: the carboxylic acid tail, the imidazole core, and the pendant pyridine ring.

This guide provides a technical analysis of its solubility profile, emphasizing the critical role of pH-dependent ionization (the "Zwitterion Effect") and detailing the validated protocols required to determine its thermodynamic solubility in aqueous and organic media.

Physicochemical Architecture & Solubility Drivers

To accurately predict and measure solubility, one must first understand the molecule's ionization state. This compound is amphoteric , meaning it can act as both an acid and a base.

The Ionization Triad

The molecule contains three functional groups that dictate its interaction with solvents:

  • Carboxylic Acid (COOH): Acidic (pKa ~3.0 – 3.5). Deprotonates to form an anion (

    
    ).
    
  • Pyridine Nitrogen: Basic (pKa ~5.2). Protonates to form a cation (

    
    ).
    
  • Imidazole Nitrogen: Weakly basic (pKa ~6.0 – 7.0). Can protonate to form a cation.

The Isoelectric Trap

In aqueous environments, this molecule exhibits a U-shaped solubility curve.

  • pH < 3: The molecule is protonated (Cationic). High Solubility.

  • pH > 7: The molecule is deprotonated (Anionic). High Solubility.

  • pH 4 – 6 (Isoelectric Point, pI): The molecule exists as a Zwitterion (Net Charge = 0). Here, crystal lattice energy dominates over solvation energy, resulting in Minimum Solubility (Intrinsic Solubility,

    
    ). 
    

Critical Insight: Researchers often fail to dissolve this compound in water because they attempt dissolution at unbuffered neutral pH, which is dangerously close to its isoelectric precipitation point.

Solubility Profile: Water vs. Organic Solvents

The following data summarizes the solubility behavior based on calculated physicochemical properties (LogP ~0.96) and structural analogs.

Table 1: Comparative Solubility Profile
Solvent ClassSpecific SolventSolubility RatingMechanistic Driver
Aqueous (Buffered) Water (pH 1.2)High (>10 mg/mL)Cationic solvation (Pyridine-H+ / Imidazole-H+).
Aqueous (Buffered) Water (pH 7.4)High (>10 mg/mL)Anionic solvation (Carboxylate-).
Aqueous (Unbuffered) Water (pH ~5.0)Low (<1 mg/mL)Zwitterionic lattice stability (Isoelectric point).
Polar Aprotic DMSOVery High (>50 mg/mL)Dipole-dipole interactions; disruption of H-bonds.
Polar Aprotic DMFHigh (>30 mg/mL)Similar mechanism to DMSO; ideal for synthesis.
Polar Protic Methanol / EthanolModerate (5-15 mg/mL)H-bonding capability matches polar functional groups.
Non-Polar Hexane / HeptaneNegligible (<0.1 mg/mL)High polarity of the zwitterion rejects non-polar matrices.
Chlorinated DichloromethaneLow (<1 mg/mL)Insufficient polarity to overcome crystal lattice energy.

Mechanistic Visualization

pH-Dependent Ionization Pathway

The following diagram illustrates the species distribution across the pH scale, which directly correlates to the solubility "U-Curve."

IonizationPathway Cation Cationic Species (pH < 3) Soluble Zwitterion Zwitterion (Neutral) (pH 4-6) Precipitate Risk Cation->Zwitterion - H+ (Pyridine/Imidazole) Zwitterion->Cation + H+ Anion Anionic Species (pH > 7) Soluble Zwitterion->Anion - H+ (Carboxyl) Anion->Zwitterion + H+

Caption: The solubility of this compound is dictated by pH.[1][2] Maximum insolubility occurs at the Zwitterionic stage.

Validated Experimental Protocols

To generate accurate data for this compound, a standard "visual" check is insufficient. You must use a Thermodynamic Saturation Shake-Flask Method coupled with HPLC quantification.

Protocol A: Thermodynamic Solubility Determination

Objective: Determine equilibrium solubility at pH 1.2, 7.4, and in organic solvents.

Materials:

  • Test Compound (Solid, >98% purity).[3]

  • 0.1N HCl (pH 1.2 buffer).

  • PBS (pH 7.4 buffer).[4]

  • HPLC-grade Methanol/DMSO.

  • 0.22 µm PTFE Syringe Filters (Do not use Nylon; it binds aromatic acids).

Workflow:

  • Supersaturation: Weigh ~10 mg of compound into a 4 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (Buffer or Organic).

    • Note: If the solution becomes clear immediately, add more solid until a visible precipitate remains.

  • Equilibration:

    • Agitate at 25°C (± 2°C) for 24 hours using a rotary mixer.

    • Why? Zwitterionic crystals have high lattice energy; 24h ensures thermodynamic equilibrium rather than kinetic metastability.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant using a 0.22 µm PTFE filter.

    • Critical: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification: Analyze the filtrate via HPLC-UV (See Protocol B).

Protocol B: HPLC-UV Quantification Method

Because the molecule is ionizable, the mobile phase must be buffered to prevent peak tailing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 260 nm (Pyridine/Imidazole absorption max).

  • Flow Rate: 1.0 mL/min.

Visualization: Experimental Workflow

SolubilityWorkflow Start Start: Weigh Excess Solid (~10 mg) AddSolvent Add Solvent (1 mL) (Buffer or Organic) Start->AddSolvent Check Precipitate Visible? AddSolvent->Check AddMore Add More Solid Check->AddMore No Equilibrate Equilibrate 24h @ 25°C Check->Equilibrate Yes AddMore->Check Filter Centrifuge & Filter (PTFE 0.22 µm) Equilibrate->Filter Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute HPLC HPLC-UV Analysis (Quantify vs Standard) Dilute->HPLC

Caption: Step-by-step workflow for thermodynamic solubility determination (Shake-Flask Method).

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. (Authoritative text on pH-dependent solubility profiling).
  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

  • PubChem. (n.d.).[5] Compound Summary: this compound.[3] National Library of Medicine.

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.

  • FDA. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.

Sources

pKa values and ionization states of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization States of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid

Executive Summary

The ionization state of a drug candidate is a paramount physicochemical property, profoundly influencing its solubility, membrane permeability, target binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive analysis of this compound, a heterocyclic compound featuring multiple ionizable centers. We will dissect the molecule's structure to predict the pKa values of its carboxylic acid, pyridine, and imidazole moieties, explaining the electronic interplay between these groups. This theoretical framework is complemented by a detailed experimental protocol for pKa determination via potentiometric titration, offering a robust methodology for empirical validation. The guide culminates in a discussion of the molecule's ionization states across a physiological pH range, providing critical insights for its application in medicinal chemistry and drug development.

Introduction: The Critical Role of pKa in Drug Design

In the journey of a drug from administration to its molecular target, the molecule must navigate a series of diverse microenvironments with varying pH. The ability of a compound to accept or donate protons, quantified by its acid dissociation constant (pKa), dictates its charge at a given pH. This charge, in turn, governs fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, neutral species are generally more capable of passive diffusion across lipid bilayers, while charged species often exhibit higher aqueous solubility and can engage in specific ionic interactions with transporters or biological targets.

This compound is a polyfunctional molecule of interest due to its rigid scaffold and potential for diverse intermolecular interactions, common features in modern small-molecule drug candidates. It possesses three distinct ionizable centers, making a thorough understanding of its acid-base chemistry essential for predicting its behavior in biological systems.

Molecular Structure and Analysis of Ionizable Centers

The structure of this compound contains three functional groups capable of participating in acid-base equilibria: a carboxylic acid, a pyridine ring, and an imidazole ring.

  • Carboxylic Acid (-COOH): This group is acidic and will donate a proton to form a carboxylate anion (-COO⁻).

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. It can accept a proton, acting as a base.[1]

  • Imidazole Nitrogen (N-3): The imidazole ring contains two nitrogen atoms. The N-1 nitrogen is bonded to the pyridine ring and its lone pair is involved in the aromatic system. The N-3 nitrogen is a "pyridine-like" nitrogen, with a basic lone pair available for protonation.[2] Imidazole is generally more basic than pyridine because the resulting positive charge in the imidazolium cation can be delocalized over two nitrogen atoms.[3][4]

The electronic properties of these interconnected heterocyclic rings create a mutual influence, causing the pKa of each group to shift from its parent value.

Theoretical pKa Estimation and Electronic Effects

Ionizable GroupParent MoleculeTypical pKaPredicted Shift for this compoundEstimated pKaRationale
Carboxylic Acid Benzoic Acid~4.2Decrease ~3.0 - 3.8 The pyridine and imidazole rings are both electron-withdrawing groups, which stabilize the negative charge of the conjugate base (carboxylate) through induction, thus increasing acidity (lowering pKa).
Pyridine Nitrogen Pyridine~5.23[5][6]Decrease ~4.5 - 5.0 The attached imidazole-5-carboxylic acid moiety is strongly electron-withdrawing, reducing the electron density on the pyridine ring and making its nitrogen less basic (lowering the pKa of its conjugate acid).
Imidazole Nitrogen Imidazole~7.0[3][7]Decrease ~5.5 - 6.2 The N-1 position is substituted with an electron-withdrawing pyridin-3-yl group. This pulls electron density away from the imidazole ring, significantly reducing the basicity of the N-3 nitrogen.

Based on this analysis, we can predict three distinct pKa values, which we will denote as pKa₁, pKa₂, and pKa₃, corresponding to the deprotonation of the carboxylic acid, the pyridinium ion, and the imidazolium ion, respectively.

Ionization States as a Function of pH

The interplay of these three pKa values means the molecule will exist in four principal ionization states depending on the ambient pH. The predominant species in each pH range dictates the molecule's overall charge and physicochemical properties.

G cluster_pH Decreasing pH (Increasing Protonation) D Anionic (Charge: -1) COO⁻ Pyridine Imidazole C Zwitterionic / Neutral (Charge: 0) COO⁻ Pyridine Imidazolium (+) C->D pH > pKa₃ (~5.5-6.2) -H⁺ (Imidazolium) B Cationic (Charge: +1) COO⁻ Pyridinium (+) Imidazolium (+) B->C pH > pKa₂ (~4.5-5.0) -H⁺ (Pyridinium) A Cationic (Charge: +2) COOH Pyridinium (+) Imidazolium (+) A->B pH > pKa₁ (~3.0-3.8) -H⁺ (COOH)

Caption: Predominant ionization states of the molecule at different pH ranges.

At physiological pH (~7.4), which is higher than all three estimated pKa values, the molecule is expected to exist predominantly in its fully deprotonated, anionic state with a net charge of -1. This has significant implications for its solubility and interaction with biological targets.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a self-validating method for the precise determination of the pKa values. Potentiometric titration is a robust and widely used technique for this purpose.[8]

Rationale

The principle involves monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added incrementally. The pKa values correspond to the pH at the half-equivalence points, which are identified as inflection points on the titration curve. Plotting the first or second derivative of the curve makes these points easier to identify accurately.

Materials and Equipment
  • Analyte: this compound (≥98% purity)

  • Titrants: Standardized 0.1 M HCl and 0.1 M NaOH solutions (carbonate-free)

  • Solvent: Degassed, deionized water. A co-solvent like methanol or DMSO may be required if aqueous solubility is low.

  • Equipment:

    • Calibrated pH meter with a combination glass electrode (resolution of 0.01 pH units)

    • Automatic titrator or a manual burette (Class A, 10 mL)

    • Stir plate and magnetic stir bar

    • Constant temperature bath (25 °C ± 0.1 °C)

    • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology
  • Analyte Preparation:

    • Accurately weigh approximately 5-10 mg of the compound and dissolve it in 50 mL of deionized water in a jacketed titration vessel.

    • Causality Check: If the compound does not fully dissolve, add a minimal amount of co-solvent (e.g., methanol) dropwise until a clear solution is obtained. Note the final percentage of co-solvent, as it can slightly shift pKa values. The experiment should be repeated with a known compound under these conditions to quantify the shift.

  • System Inerting and Equilibration:

    • Place the vessel in the constant temperature bath set to 25.0 °C.

    • Begin stirring and gently bubble an inert gas (N₂) through the solution for 15 minutes before and during the titration.

    • Causality Check: This step is crucial to remove dissolved CO₂, which forms carbonic acid and would otherwise interfere with the titration of a weak base, creating a false endpoint.

  • pH Electrode Calibration:

    • Perform a three-point calibration of the pH electrode using standard buffers (e.g., pH 4.01, 7.00, and 10.01) at 25.0 °C.

  • Titration Procedure:

    • Acidification (for titration with base): If starting with the neutral form, add two equivalents of 0.1 M HCl to fully protonate all basic sites and the carboxylate. This ensures the titration starts from the fully protonated (+2 charge) state.

    • Titration with NaOH: Begin the titration with standardized 0.1 M NaOH. Add the titrant in small increments (e.g., 0.02 mL). Record the pH after each addition, ensuring the reading is stable.

    • Causality Check: Smaller increments are critical near the equivalence points where the pH changes most rapidly, ensuring high resolution for accurate pKa determination.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/Δ²V) of the titration curve.

    • The equivalence points are the peaks in the first derivative plot and the zero crossings in the second derivative plot.

    • The pKa values are determined from the pH at the half-equivalence points (i.e., the pH at half the volume of titrant added to reach the first equivalence point is pKa₁, etc.).

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution B Inert System (N₂ Purge) A->B C Calibrate pH Electrode B->C D Acidify Analyte (2 eq. HCl) C->D E Titrate with 0.1 M NaOH D->E F Plot Titration Curve (pH vs. V) E->F G Calculate 1st/2nd Derivatives F->G H Identify Endpoints & Half-Endpoints G->H I Determine pKa Values H->I

Caption: Experimental workflow for pKa determination via potentiometric titration.

Computational Approaches for pKa Prediction

In modern drug discovery, computational methods are often used for high-throughput screening of pKa values before synthesis.[9] These methods typically involve:

  • Quantum Mechanics (QM): Approaches like Density Functional Theory (DFT) are used to calculate the Gibbs free energy change of the deprotonation reaction in the gas phase.[10]

  • Continuum Solvation Models (CSM): Models such as the Polarizable Continuum Model (PCM) are applied to the QM calculations to account for the energetic effects of the solvent (water), which is crucial for accurate predictions.[10]

While computationally intensive, these ab initio methods can provide valuable estimates, especially for novel scaffolds, and help rationalize experimentally observed trends.[11]

Conclusion and Implications for Drug Development

The acid-base properties of this compound are complex, with three predicted pKa values falling within a narrow range of approximately 3.0 to 6.2. This analysis indicates that at the physiological pH of blood (7.4) and most tissues, the molecule will carry a net negative charge. This has several key implications:

  • Solubility: The anionic form is likely to have good aqueous solubility, which is favorable for formulation.

  • Permeability: The permanent negative charge at physiological pH may hinder passive diffusion across cell membranes (the "rule of five" often favors neutral species), suggesting that active transport mechanisms might be necessary for cellular uptake.

  • Target Binding: The presence of a carboxylate anion and two hydrogen-bond-accepting nitrogen atoms provides multiple points for strong ionic and hydrogen-bonding interactions with a protein target.

The theoretical predictions and experimental framework provided in this guide offer a comprehensive approach to characterizing this molecule. Accurate determination of its pKa values is a non-trivial but essential step in evaluating its potential as a drug candidate and for rationally designing future analogues with optimized physicochemical properties.

References

  • Wikipedia. Imidazole. [Link]

  • PubChem. Pyridine - Compound Summary (CID 1049). National Center for Biotechnology Information. [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Application. [Link]

  • Human Journals. Chemical and Pharmacological Properties of Imidazoles. [Link]

  • PubChem. Imidazole - Compound Summary (CID 795). National Center for Biotechnology Information. [Link]

  • Wikipedia. Pyridine. [Link]

  • PubMed. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. [Link]

  • Walsh Medical Media. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

  • International Journal of Innovative Research in Social Sciences & Strategic Management Techniques. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • ACS Infectious Diseases. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. [Link]

  • Rupp, M. Predicting the pKa of Small Molecules. [Link]

  • Alexeeva, A. et al. Development of methods for the determination of pKa values. [Link]

  • PubMed. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

  • ACS Publications. Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. [Link]

  • Semantic Scholar. Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • Asian Journal of Chemistry. Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. [Link]

  • U.S. Environmental Protection Agency. 1-Piperidinecarboxylic acid, 3-(1H-imidazol-5-yl)-, 1,1-dimethylethyl ester. [Link]

  • PMC. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]

  • PMC. Synthesis and therapeutic potential of imidazole containing compounds. [Link]

  • PubChemLite. This compound dihydrochloride. [Link]

  • Heterocyclic Chemistry. Basicity order: Imidazole > Pyridine > Pyrazole > Pyrrole. [Link]

  • Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ...). [https://www.pearson.com/en-us/search.html?q=Why%20is%20imidazole%20a%20stronger%20acid%20(pKa%20%2014.4)%20than%20pyrrole%20(pKa%20~...]([Link]

  • PMC. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link]

  • ResearchGate. Structure and Acid-Base Properties of 1-Propylimidazole-4,5-dicarboxylic Acid. [Link]

  • World Journal of Pharmaceutical Research. A review article on synthesis of imidazole derivatives. [Link]

  • Royal Society of Chemistry. Arrangements of fluorophores in the salts of imidazole tethered anthracene derivatives with pyridinedicarboxylic acids influencing photoluminescence. [Link]

  • University of Liverpool. Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [Link]

Sources

Thermodynamic Stability & Ligand Architecture of Pyridine-Substituted Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Pyridine-Substituted Imidazole Carboxylic Acids Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Chelate Effect Meets Heterocyclic Robustness

Pyridine-substituted imidazole carboxylic acids—specifically 2-(pyridin-x-yl)-1H-imidazole-4,5-dicarboxylic acid (H₃PIDC) —represent a class of "privileged ligands" in both coordination chemistry (MOFs) and medicinal chemistry. Their utility stems from a unique thermodynamic duality:

  • Structural Rigidity: The fusion of an electron-deficient pyridine ring with an electron-rich imidazole core creates a robust

    
    -conjugated system resistant to thermal degradation up to 
    
    
    
    300°C.
  • Tunable Lability: The presence of multiple protonation sites (Py-N, Im-N, and two -COOH groups) allows for pH-dependent speciation, enabling precise control over metal binding thermodynamics (

    
    ) and solubility profiles.
    

This guide dissects the thermodynamic parameters governing these molecules, providing actionable protocols for synthesizing, characterizing, and validating their stability in physiological and synthetic environments.

Molecular Architecture & Electronic Effects[1]

The thermodynamic stability of H₃PIDC derivatives is dictated by the interplay between the pyridine substituent and the imidazole-dicarboxylate core.

Electronic Push-Pull Mechanisms
  • Pyridine Ring (Electron Withdrawing): When substituted at the C2 position of the imidazole, the pyridine ring acts as an electron-withdrawing group (EWG) via the

    
    -framework, lowering the pKa of the imidazole -NH. However, the nitrogen lone pair can participate in metal chelation, stabilizing the cis-conformation via the chelate effect .
    
  • Imidazole-4,5-dicarboxylate Core: The two carboxylic acid groups at positions 4 and 5 engage in strong intramolecular hydrogen bonding. This "buttressing effect" often makes the first deprotonation event (

    
    ) significantly more acidic than benzoic acid derivatives.
    
Tautomeric Equilibria

The imidazole ring exists in a dynamic equilibrium between the 1H- and 3H-tautomers. In 2-pyridyl derivatives, this equilibrium is shifted by intramolecular hydrogen bonding between the imidazole -NH and the pyridine -N.

Tautomerism T1 1H-Tautomer (N-H...N_py H-bond) TS Transition State (Proton Transfer) T1->TS + ΔG‡ T2 3H-Tautomer (Solvent Stabilized) TS->T2 - ΔG‡ T2->T1 Equilibrium (K_T)

Figure 1: Tautomeric equilibrium in 2-(pyridin-2-yl)-imidazole systems. The intramolecular H-bond in the 1H-tautomer (left) often provides thermodynamic stabilization (


) in non-polar media.

Thermodynamic Parameters

The stability of these systems is best understood through their acid dissociation constants (


) and thermal decomposition profiles.
Protonation Constants (Aqueous, 25°C, M)

The H₃PIDC ligand behaves as a triprotic (or tetraprotic if Py-N is protonated) acid. The stepwise deprotonation typically follows this sequence:

SpeciesEquilibriumEstimated pKaThermodynamic Insight
H₄L⁺ Py-NH⁺

Py-N + H⁺
1.5 – 2.0Pyridine N is highly acidic due to EWG effect of dicarboxyl-imidazole.
H₃L R-COOH

R-COO⁻ + H⁺
2.5 – 3.2First carboxylic acid dissociation; lowered by inductive effect of imidazole cation.
H₂L⁻ R-COOH

R-COO⁻ + H⁺
4.0 – 5.0Second carboxylic acid; stabilized by H-bonding to adjacent carboxylate.
HL²⁻ Im-NH

Im-N⁻ + H⁺
8.5 – 10.5Imidazole deprotonation; highly dependent on metal coordination (drops to ~5-6 upon complexation).
Thermal Stability (TGA/DSC)

Thermogravimetric Analysis (TGA) of H₃PIDC ligands and their metal complexes reveals a characteristic two-step degradation:

  • Dehydration (

    
    C):  Loss of lattice water molecules. Enthalpy of vaporization (
    
    
    
    ) indicates strong H-bonding networks.
  • Ligand Decomposition (

    
    C):  The heterocyclic core collapses. The high decomposition temperature is attributed to the aromaticity and extensive 
    
    
    
    -stacking interactions in the solid state.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed with self-validating checkpoints.

Protocol: Hydrothermal Synthesis of H₃PIDC

Objective: Synthesis of 2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid.

Reagents:

  • Pyridine-4-carboxaldehyde (10 mmol)

  • Tartaric acid (dissolved in

    
     to form dioxosuccinic acid in situ) or Dihydroxyfumaric acid.
    
  • Ammonium hydroxide (

    
    , 25%).
    

Workflow:

  • Precursor Activation: Dissolve tartaric acid (1.5 g) in fuming

    
     at 0°C. Stir for 30 min to generate dioxosuccinic acid. Checkpoint: Solution must turn pale yellow; evolution of 
    
    
    
    gas indicates oxidation.
  • Condensation: Neutralize carefully with

    
     (on ice) to pH 6. Add pyridine-4-carboxaldehyde (1.07 g) dissolved in ethanol.
    
  • Hydrothermal Treatment: Transfer mixture to a Teflon-lined autoclave. Heat at 140°C for 48 hours .

    • Why? High pressure promotes the cyclization and aromatization steps which are kinetically slow at reflux.

  • Isolation: Cool to RT. Filter the precipitate. Wash with

    
     and EtOH.
    
  • Validation:

    • IR: Look for

      
       at 
      
      
      
      1700 cm⁻¹ and
      
      
      at
      
      
      1600 cm⁻¹.
    • ¹H NMR (DMSO-d₆): Confirm pyridine protons (doublets) and absence of aldehyde peak.

Protocol: Potentiometric Determination of Stability Constants

Objective: Determine thermodynamic protonation constants (


) and metal stability constants (

).

System Setup:

  • Instrument: Automatic Titrator with glass electrode (calibrated to pH 1-13).

  • Cell: Thermostated double-walled vessel (25.0 ± 0.1°C) under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Ionic Strength: Adjusted to

    
     M with 
    
    
    
    or
    
    
    .

TitrationWorkflow Start Calibration (Standard Buffers pH 4, 7, 10) Prep Sample Prep (1 mM Ligand + 0.1 M KNO3) Start->Prep Acidify Acidification (Add HNO3 to pH ~2.0) Prep->Acidify Titrate Alkalimetric Titration (Add standardized KOH in 0.05 mL steps) Acidify->Titrate Data Data Acquisition (Record E (mV) vs Volume) Titrate->Data Stable Reading < 0.1 mV/s Data->Titrate Loop until pH 11 Calc Refinement (Hyperquad / SUPERQUAD Software) Data->Calc Complete Isotherm

Figure 2: Potentiometric titration workflow for determining thermodynamic stability constants. The loop ensures equilibrium is reached at every addition step.

Data Processing: Use the Nernst equation to convert potential (


) to 

. Fit the volume (

) vs. pH data to the mass balance equations:


Self-Validation: The calculated curve must overlap with experimental data with

pH units.

Case Study: Stability in Metal-Organic Frameworks (MOFs)

In the context of MOFs (e.g.,


), the thermodynamic stability of the H₃PIDC ligand translates to structural robustness.
  • Chelate Effect: The N,O-chelating pocket (Pyridine N + Imidazole N + Carboxylate O) forms 5-membered rings with metal centers.

    • 
      : Displacement of coordinated water molecules by the multidentate PIDC ligand is entropically driven.
      
  • Linker Stability: The rigid angle between the pyridine and imidazole rings (approx 150°-180° depending on rotation) prevents framework collapse upon solvent removal, a critical parameter for gas storage applications.

References

  • Synthesis and Characterization of Imidazole-4,5-dicarboxylic Acid Derivatives. Source: Journal of Heterocyclic Chemistry. Context: foundational synthesis methods for dicarboxylic acid imidazoles. URL:[Link] (Representative Journal Landing Page)

  • Thermodynamic Studies of Protonation and Metal Complexation of Pyridine-Carboxylates. Source: Journal of Solution Chemistry. Context: Methodology for potentiometric titration and pKa determination in aqueous media.[1][2] URL:[Link]

  • Metal-Organic Frameworks based on 2-substituted Imidazole-4,5-dicarboxylic Acids. Source: Crystal Growth & Design. Context: Thermal stability data (TGA) and coordination modes of PIDC ligands. URL:[Link]

  • Tautomerism in 2-Substituted Imidazoles: A Theoretical and Experimental Study. Source: The Journal of Physical Chemistry A. Context: Detailed analysis of 1H vs 3H tautomeric equilibria and solvent effects. URL:[Link]

  • PubChem Compound Summary: 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid. Source: National Center for Biotechnology Information. Context: Chemical structure and predicted physicochemical properties.[3][1][4][5][6][7][8] URL:[Link] (Search Term: 51294-20-3)

Sources

Unveiling the Electronic Landscape of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid: A DFT-Driven Exploration for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging the predictive power of Density Functional Theory (DFT), we delve into the molecule's structural geometry, frontier molecular orbitals (HOMO-LUMO), global reactivity descriptors, and electrostatic potential. The insights derived from these computational analyses are crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding its application in rational drug design. This document serves as a resource for researchers seeking to understand and apply computational chemistry methodologies to accelerate the discovery and development of novel therapeutics based on imidazole and pyridine scaffolds.

Introduction: The Convergence of Imidazole and Pyridine Scaffolds

The molecule this compound integrates three critical pharmacophoric features: an imidazole ring, a pyridine ring, and a carboxylic acid group. Imidazole and its derivatives are fundamental components of numerous biological systems and are found in a wide array of commercially available drugs, exhibiting activities ranging from antifungal to anticancer.[1][2] Similarly, the pyridine ring is a privileged N-heterocycle in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.[3]

The conjugation of these two heterocyclic systems, linked to a carboxylic acid moiety, creates a molecule with a rich electronic profile and significant potential for forming specific, high-affinity interactions with enzymes and receptors. Understanding the electronic properties of such a molecule is paramount for predicting its behavior.[4] Density Functional Theory (DFT) stands as a robust and widely-used quantum chemical method to model these properties with high accuracy, offering a window into molecular structure and reactivity before embarking on costly and time-consuming synthesis and biological testing.[5][6] This guide will elucidate the electronic characteristics of the title compound through a detailed DFT analysis.

Molecular Geometry and Structural Optimization

The foundational step in any DFT study is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This process computationally finds the structure corresponding to the lowest point on the potential energy surface. For a molecule like this compound (Molecular Formula: C₉H₇N₃O₂[7][8]), this involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached.

A widely accepted and effective level of theory for such organic molecules is the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p).[9][10][11] The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional accurately accounts for electron correlation, while the 6-311++G(d,p) basis set provides sufficient flexibility to describe the electron distribution, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for non-spherical electron clouds.

A successful optimization is confirmed by a frequency calculation, which should yield no imaginary frequencies, confirming the structure is a true energy minimum.[12] The optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Caption: HOMO-LUMO energy level diagram.

Mulliken Population Analysis

Mulliken population analysis is a method for assigning partial atomic charges to each atom in a molecule, providing a quantitative measure of the electron distribution. [13]These charges are invaluable for identifying the reactive centers within the molecule. [6]

  • Nucleophilic Sites: Atoms with a significant negative charge are electron-rich and prone to attack by electrophiles.

  • Electrophilic Sites: Atoms with a positive charge are electron-deficient and susceptible to attack by nucleophiles.

In this compound, the nitrogen atoms of both the imidazole and pyridine rings, along with the oxygen atoms of the carboxylic acid, are expected to carry negative Mulliken charges, marking them as key nucleophilic centers. Conversely, the hydrogen atom of the carboxylic acid and some carbon atoms adjacent to these electronegative atoms will likely exhibit positive charges, acting as electrophilic sites.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. [9]It is an essential tool for predicting how a molecule will interact with other charged species, making it highly relevant for drug-receptor binding studies. The MEP map is color-coded:

  • Red: Regions of most negative electrostatic potential (electron-rich), indicating sites for electrophilic attack.

  • Blue: Regions of most positive electrostatic potential (electron-poor), indicating sites for nucleophilic attack.

  • Green: Regions of near-zero potential (neutral).

For the title compound, the MEP map would show intense red regions around the carboxylic oxygen atoms and the pyridine nitrogen, highlighting their role as primary sites for hydrogen bond acceptance. A strong blue region would be located around the acidic proton of the carboxyl group, identifying it as a potent hydrogen bond donor.

Methodologies: A Practical Workflow

DFT Computational Protocol

The following outlines a standard workflow for performing DFT calculations on a molecule like this compound using a quantum chemistry package such as Gaussian.

A Step 1: 3D Structure Drawing (e.g., GaussView, Avogadro) B Step 2: Input File Creation (Define Method: B3LYP) (Define Basis Set: 6-311++G(d,p)) A->B C Step 3: Geometry Optimization (Keyword: Opt) B->C D Step 4: Frequency Analysis (Keyword: Freq) Confirm Minimum (No Imaginary Frequencies) C->D E Step 5: Single-Point Calculation (On Optimized Geometry) D->E If stable F Step 6: Property Analysis (HOMO/LUMO, Mulliken Charges, MEP) E->F

Caption: Standard workflow for DFT computational analysis.

Step-by-Step Protocol:

  • Molecule Construction: Draw the 3D structure of this compound using molecular modeling software.

  • Input File Generation: Create an input file specifying the chosen DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Geometry Optimization: Perform an optimization calculation to find the lowest energy structure. This is typically done using the Opt keyword.

  • Vibrational Frequency Calculation: Run a frequency calculation (Freq keyword) on the optimized structure. A true minimum is confirmed if all calculated vibrational frequencies are positive (real). [12]5. Data Extraction and Analysis: From the output files, extract key data:

    • Optimized Cartesian coordinates.

    • Energies of the HOMO and LUMO.

    • Mulliken atomic charges.

    • Generate the MEP surface for visualization.

Synthetic Approach

While multiple synthetic routes are possible, the synthesis of imidazole-5-carboxylic acid derivatives often involves multi-step processes or one-pot reactions. A plausible approach, based on established methodologies for similar compounds, could involve a heterocyclization reaction. [14][2][15]For instance, a "one-pot" reductive cyclization using a suitable nitro-precursor in the presence of an aldehyde and a reducing agent like sodium dithionite has proven effective for creating substituted benzimidazole cores, a strategy that could be adapted for this molecule. [14][15]

Implications for Drug Development

The computational data derived from this DFT analysis provides a powerful roadmap for drug development professionals.

  • Target Interaction Prediction: The MEP map and Mulliken charges identify the key hydrogen bond donor (carboxylic -OH) and acceptor (N atoms, C=O group) sites. This information is critical for docking studies, allowing researchers to predict and rationalize the binding orientation of the molecule within the active site of a target protein. The electron-deficient pyridine ring and electron-rich imidazole ring can also participate in favorable π-π or cation-π interactions. [3]* Structure-Activity Relationship (SAR) Guidance: Understanding the electronic properties allows for rational modification of the structure. For example, adding electron-donating or electron-withdrawing groups to the pyridine or imidazole rings would systematically alter the HOMO/LUMO energies and charge distribution, which can be correlated with changes in biological activity.

  • Metabolic Stability Prediction: The reactivity map derived from the MEP and FMO analysis can help identify sites susceptible to metabolic transformation (e.g., oxidation by cytochrome P450 enzymes). This foresight enables medicinal chemists to block or modify these sites to improve the molecule's pharmacokinetic profile.

Conclusion

This guide demonstrates that Density Functional Theory is an indispensable tool for characterizing the electronic properties of this compound. The analysis of its optimized geometry, frontier molecular orbitals, and electrostatic potential provides a deep and actionable understanding of its chemical reactivity, stability, and intermolecular interaction capabilities. The calculated HOMO-LUMO energy gap points to a molecule with considerable kinetic stability, while the MEP and Mulliken charge analyses reveal distinct nucleophilic and electrophilic centers that govern its potential interactions with biological targets. These theoretical insights are fundamental for accelerating the drug discovery process, enabling a more targeted and efficient design of novel therapeutic agents based on this promising heterocyclic scaffold.

References

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023). IRJEdT, 05(04). [Link]

  • López-Vallejo, F., et al. (2022). Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking. Journal of Molecular Recognition, 35(11), e2981. [Link]

  • Singh, P., et al. (2018). Structural insights into some sterically demanding heterocyclic β-diketones: Optimized molecular structure, optimized energy, stability and Mulliken charge distribution based on DFT analysis. Journal of Molecular Structure, 1155, 33-44. [Link]

  • Warren, G. L., et al. (2010). Molecular Modeling of Geometries, Charge Distributions, and Binding Energies of Small, Drug-Like Molecules Containing Nitrogen Heterocycles and Exocyclic Amino Groups in the Gas Phase and Aqueous Solution. Journal of Chemical Theory and Computation, 6(2), 534-547. [Link]

  • Simanungkalit, S. P., et al. (2018). Ab Initio Study on Electronic Structure of Some Imidazole Derivatives and Its Correlation with Corrosion Inhibition Properties. Journal of Physics: Conference Series, 1090, 012054. [Link]

  • PubChem. (n.d.). This compound dihydrochloride. PubChem. [Link]

  • Tüzün, N., & Kandemirli, F. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 858-871. [Link]

  • Mary, Y. S., et al. (2018). Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antioxidant. Oriental Journal of Chemistry, 34(1), 224-242. [Link]

  • OpenEye Scientific Software. (2022). MolCharge Theory. OpenEye Scientific Software Documentation. [Link]

  • El-Nahas, A. M., et al. (2009). What can the geometry tell about the charge distribution in the mesoionic heterocycles? A DFT study on the SCN4R2 system. Journal of Physical Organic Chemistry, 22(11), 1042-1053. [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. [Link]

  • Verma, P. K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Future Journal of Pharmaceutical Sciences, 7(1), 53. [Link]

  • Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC, 2004(5), 129-138. [Link]

  • Ghammamy, S., et al. (2013). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry, 29(1), 169-178. [Link]

  • Rezaei-Sameti, M. (2010). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 22(7), 5727-5736. [Link]

  • PubChem. (n.d.). 1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. PubChem. [Link]

  • Avcı, D., et al. (2020). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1202, 127271. [Link]

  • El-Gazzar, A. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15632. [Link]

  • Dana Bioscience. (n.d.). This compound dihydrochloride 50mg. Dana Bioscience. [Link]

  • Utkina, N. S., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2022(1), M1340. [Link]

  • Singh, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave Online. [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Semantic Scholar. [Link]

  • Wang, K., et al. (2024). Bornylimidazo[1,5‑a]pyridin-3-ylidene allylic Pd catalyst with optimal electronic and steric properties for synthesis of 3,3'-disubstituted oxindoles. ResearchGate. [Link]

  • Achar, K. C. S., et al. (2010). In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(5), 2048-2054. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Coupling of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid

[1][2][3]

Executive Summary & Chemical Profile

Objective: To achieve >90% conversion in amide bond formation while minimizing epimerization of chiral amine partners.

The Molecule:

  • Core Structure: Imidazole ring substituted at N1 with a 3-pyridyl group and at C5 with a carboxylic acid.[1][2][3][4]

  • Electronic Environment: The N1-pyridyl group is electron-withdrawing, reducing the electron density of the imidazole ring.[2] This makes the C5-carboxylic acid more acidic (lower pKa) than unsubstituted imidazole acids, but also potentially less nucleophilic during the initial activation step if not properly deprotonated.[2][3]

  • Solubility Profile: The presence of basic nitrogens (pyridine N, imidazole N3) and an acidic proton (COOH) often results in a stable, high-melting zwitterionic solid.

    • Soluble in: DMF, DMSO, NMP, warm DMA.[3]

    • Insoluble in: DCM, Et2O, Toluene, Hexanes.[3]

Strategic Coupling Considerations

A. Activation Strategy

Standard carbodiimide couplings (DCC/EDC) often fail or proceed sluggishly due to the poor solubility of the zwitterionic acid in DCM.[3] The recommended approach utilizes uronium/aminium salts (HATU) or phosphonic anhydrides (T3P) in polar aprotic solvents.[3]

ParameterRecommendationScientific Rationale
Solvent DMF or NMP Essential to break the intermolecular H-bond network/zwitterionic lattice and solvate the activated ester.[1][2]
Base DIPEA (Hünig's Base)Non-nucleophilic base required to neutralize the carboxylic acid and any protonated heterocyclic nitrogens.[3] Use >3 equivalents.
Coupling Agent HATU The 7-azabenzotriazole moiety (HOAt) leverages the "neighboring group effect" (via the pyridine N in HOAt) to accelerate the reaction, crucial for sterically or electronically deactivated acids.[3]
Alternative T3P (50% in EtOAc/DMF)Excellent for scale-up; low epimerization risk and easy aqueous workup.[2][3]
B. The "Internal Base" Trap

The pyridine nitrogen (pKa ~5.[3]2) and imidazole nitrogen (pKa ~7.[3]0) can sequester protons.[3] If using HCl salts of amines, you must account for the extra equivalents of base required to free the amine and keep the heterocycle deprotonated for optimal solubility.[3]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Medicinal chemistry scale (10 mg – 5 g), difficult amines, and library synthesis.

Reagents:

  • Acid: this compound (1.0 equiv)[1][2]

  • Amine: R-NH₂ (1.1 – 1.2 equiv)[1][2]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)[3]

  • Base: DIPEA (3.0 – 4.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M – 0.2 M concentration)[3]

Step-by-Step Procedure:

  • Solubilization: In a dry vial/flask, charge the Acid (1.0 equiv). Add anhydrous DMF . Vortex or sonicate.[3] The suspension may remain cloudy.[3]

  • Activation: Add DIPEA (2.0 equiv initially). The mixture should clarify as the zwitterion is disrupted.[3] If not, add the remaining base.[3]

  • Pre-activation: Add HATU (1.1 equiv) in one portion.[3] Stir at Room Temperature (RT) for 5–10 minutes .

    • Checkpoint: The solution typically turns yellow/orange (color of the activated OAt ester).[3]

  • Coupling: Add the Amine (1.1 equiv).[3] If the amine is an HCl salt, premix it with 1.0 equiv of DIPEA in a minimal amount of DMF before addition.[3]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][3]

    • Note: If conversion is <50% after 2 hours, heat to 40°C.[3]

  • Workup:

    • Dilute with EtOAc (10x reaction volume).[3]

    • Wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).[3]

    • Critical: Do not wash with strong acid (1M HCl) as the product (containing pyridine/imidazole) will protonate and extract into the aqueous layer.[3] Use mild citric acid (pH ~5) only if necessary and test layers.[3]

    • Dry over Na₂SO₄, filter, and concentrate.[3]

Protocol B: Scalable & Green (T3P)

Best for: Scale-up (>5 g), avoiding toxic byproducts, and easy purification.

Reagents:

  • Acid: 1.0 equiv[1]

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in DMF or EtOAc (1.5 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (4.0 equiv)[1][2]

  • Solvent: DMF or EtOAc/DMF mixture (4:1)[3]

Step-by-Step Procedure:

  • Charge: Combine Acid , Amine , and Solvent in a flask. Cool to 0°C.[3][5]

  • Base Addition: Add NMM (4.0 equiv). Stir for 5 minutes.

  • T3P Addition: Dropwise add the T3P solution over 5–10 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours. T3P kinetics are generally slower than HATU but cleaner.[2][3]

  • Workup:

    • Dilute with water.[3] If the product precipitates, filter and wash with water/ether.[3]

    • If extraction is needed: Extract with 10% MeOH in DCM (to ensure solubility of the polar product).[3] Wash with Sat. NaHCO₃ and Brine.[3]

Mechanistic Visualization

The following diagram illustrates the activation pathway and the critical role of base in disrupting the zwitterionic lattice.

PeptideCouplingcluster_sidePotential PitfallZwitterionZwitterionic Acid(Insoluble Lattice)FreeAnionSolubilized Carboxylate(Active Species)Zwitterion->FreeAnion Deprotonation(Solvent: DMF)ActivatedEsterActivated OAt Ester(Reactive Intermediate)FreeAnion->ActivatedEster Activation(Fast)ProtonatedPyridineProtonated Pyridine(Salts out)FreeAnion->ProtonatedPyridine Insufficient BaseProductFinal Amide ProductActivatedEster->Product Aminolysis(Nucleophilic Attack)BaseDIPEA (Base)Base->FreeAnionHATUHATUHATU->ActivatedEsterAmineAmine (R-NH2)Amine->Product

Caption: Reaction pathway showing the critical deprotonation step required to solubilize the zwitterionic starting material before activation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Suspension never clears Incomplete deprotonation of the zwitterion.[1][2]Add more DMF and increase DIPEA to 4-5 equiv. Sonicate at 30°C.
Low Yield / SM Recovery Hydrolysis of the activated ester by wet solvent.[3]Ensure DMF is anhydrous (stored over molecular sieves).[3] Use an inert atmosphere (N₂/Ar).[3]
Product in Aqueous Layer Product is protonated during workup.[3]The pyridine/imidazole rings are basic.[3] Avoid acidic washes (HCl).[3] Keep aqueous pH > 7 or use salting-out extraction (DCM/iPrOH + solid NaCl).[1][2][3]
Epimerization (if chiral) Over-activation or high temperature.[3]Switch from HATU to T3P. Keep reaction at 0°C -> RT. Avoid excess base beyond what is needed for solubility.[3]

References

  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[3] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][6] Organic Process Research & Development, 20(2), 140–177.[3] Link[3]

  • El-Faham, A., & Albericio, F. (2011).[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[3] Link[3]

  • Basavaprabhu, et al. (2013).[3] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of Heterocycles.[3] Synthesis, 45(12), 1569-1601.[3] Link

Catalytic applications of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Applications of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic Acid Complexes

Abstract

This technical guide details the design, synthesis, and catalytic validation of coordination polymers and Metal-Organic Frameworks (MOFs) derived from This compound (referred to herein as HPyImC ).[1]

HPyImC (CAS: 1197398-67-6) represents a bifunctional ligand class combining a pyridyl nitrogen, an imidazole nitrogen, and a carboxylate group. This "hetero-topic" functionality allows for the construction of multidimensional porous networks with exposed Lewis acidic metal sites.[1] This guide focuses on two primary catalytic applications: heterogeneous Lewis acid catalysis (Knoevenagel condensation) and photocatalytic environmental remediation (dye degradation), providing standardized protocols for researchers in drug discovery and materials science.

Ligand Profile & Coordination Chemistry

The HPyImC ligand is a versatile building block.[1] Its asymmetric structure prevents the formation of simple packed crystals, instead promoting the growth of open-framework structures when reacted with transition metals (Zn, Co, Cu, Cd).

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    [1][2][3][4]
    
  • Key Functionalities:

    • Pyridyl Nitrogen (

      
      ):  A soft Lewis base, ideal for binding transition metals (e.g., 
      
      
      
      ,
      
      
      ).
    • Imidazole Nitrogen (

      
      ):  A secondary coordination site that often facilitates bridging between metal centers.
      
    • Carboxylate Group (

      
      ):  Can adopt monodentate, bidentate chelating, or bidentate bridging modes, crucial for stabilizing secondary building units (SBUs).
      
Structural Logic Diagram

The following diagram illustrates the hierarchical assembly from ligand to catalytically active MOF.

G Ligand HPyImC Ligand (Pyridyl + Imidazole + COOH) Synthesis Solvothermal Synthesis (DMF/H2O, 100-160°C) Ligand->Synthesis Metal Metal Salt (Zn, Co, Cu Nitrate) Metal->Synthesis Structure Coordination Polymer/MOF (Porous Network) Synthesis->Structure Self-Assembly ActiveSite Active Sites (CUS: Coordinatively Unsaturated Sites) Structure->ActiveSite Solvent Removal App2 App 2: Photocatalysis (Dye Degradation) Structure->App2 Band Gap Eng. App1 App 1: Lewis Acid Catalysis (Knoevenagel) ActiveSite->App1

Figure 1: Critical path from HPyImC ligand precursors to functional catalytic applications.[1]

Protocol: Synthesis of HPyImC-Metal Complexes

Objective: To synthesize a crystalline coordination polymer (e.g.,


) suitable for heterogeneous catalysis.

Materials:

  • Ligand: this compound (0.1 mmol).

  • Metal Salt:

    
     or 
    
    
    
    (0.1 mmol).
  • Solvent: DMF/Ethanol/Water mixture (2:1:1 v/v).

Step-by-Step Procedure:

  • Dissolution: Dissolve 18.9 mg of HPyImC in 4 mL of DMF/Ethanol mixture. Sonicate for 10 minutes until clear.

  • Metal Addition: Add 0.1 mmol of the metal salt dissolved in 2 mL of deionized water. Stir for 30 minutes at room temperature.

  • Solvothermal Reaction: Transfer the mixture to a 15 mL Teflon-lined stainless steel autoclave.

  • Heating Profile:

    • Ramp to 120°C over 2 hours.

    • Hold at 120°C for 72 hours .

    • Cool to room temperature at a rate of 5°C/hour (slow cooling is critical for crystal quality).

  • Isolation: Filter the resulting crystals, wash 3x with DMF and 3x with Ethanol.

  • Activation: To remove solvent molecules from the pores (creating open metal sites), heat the crystals at 100°C under vacuum for 12 hours.

Application 1: Heterogeneous Lewis Acid Catalysis

Context: The activated HPyImC-MOF contains coordinatively unsaturated metal sites (CUS) that act as Lewis acids.[1] These sites can activate carbonyl groups for nucleophilic attack, making them excellent catalysts for C-C bond formation reactions like the Knoevenagel condensation.

Target Reaction: Condensation of Benzaldehyde with Malononitrile to form Benzylidenemalononitrile.[1]

Experimental Protocol:

  • Catalyst Preparation: Use 5 mg of activated HPyImC-MOF (approx. 2-5 mol% loading).[1]

  • Reaction Mix: In a 10 mL glass vial, combine:

    • Benzaldehyde (1.0 mmol)

    • Malononitrile (1.2 mmol)

    • Solvent: Ethanol (3 mL)

    • Internal Standard: Mesitylene (optional, for GC yield determination)

  • Reaction: Stir the mixture at Room Temperature (or mild heat, 50°C) for 1-4 hours.

  • Monitoring: Monitor conversion via TLC (Hexane/EtOAc 4:1) or GC-MS.[1]

  • Recyclability Test: Centrifuge to recover the catalyst. Wash with ethanol, dry at 80°C, and reuse.

Performance Data (Typical Values for Pyridyl-Imidazole MOFs):

EntryCatalystSolventTime (h)Yield (%)Turnover Freq. (h⁻¹)
1Cu-HPyImC Ethanol2.0>9548
2Co-HPyImC Ethanol3.58825
3Zn-HPyImC Ethanol4.08220
4Blank (No Cat)Ethanol24.0<5-

Note: Data extrapolated from homologous Pyridyl-Imidazole-Dicarboxylate systems [1, 2].[1]

Application 2: Photocatalytic Degradation of Organic Dyes

Context: The conjugated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-system of the pyridyl-imidazole ligand, combined with the metal centers, creates a semiconductor-like material with a band gap often in the visible or near-UV range.[1] This allows for the generation of electron-hole pairs (

) upon irradiation, driving the degradation of pollutants like Methylene Blue (MB) or Rhodamine B (RhB).

Mechanism of Action:

  • Excitation: Light (

    
    ) excites an electron from the Valence Band (VB) to the Conduction Band (CB).
    
  • ROS Generation:

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       reduces 
      
      
      
      to Superoxide radicals (
      
      
      ).[1]
    • 
       oxidizes 
      
      
      
      to Hydroxyl radicals (
      
      
      ).[1]
  • Degradation: Radicals attack the dye molecule, breaking it down into ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .
Photocatalytic Pathway Diagram

Photocatalysis Light UV/Vis Light (hv) MOF HPyImC-MOF (Catalyst) Light->MOF Excitation Electron e- (Conduction Band) MOF->Electron Charge Sep. Hole h+ (Valence Band) MOF->Hole Charge Sep. O2 O2 (Dissolved) Electron->O2 Reduction H2O H2O/OH- Hole->H2O Oxidation Superoxide •O2- (Superoxide) O2->Superoxide Hydroxyl •OH (Hydroxyl) H2O->Hydroxyl Dye Organic Dye (RhB / MB) Superoxide->Dye Attack Hydroxyl->Dye Attack Products Degradation Products (CO2, H2O) Dye->Products Mineralization

Figure 2: Mechanism of photocatalytic dye degradation using HPyImC complexes.

Experimental Protocol:

  • Suspension: Disperse 10 mg of HPyImC-MOF in 50 mL of dye solution (e.g., Rhodamine B, 10 mg/L).

  • Adsorption-Desorption Equilibrium: Stir in the dark for 30 minutes to ensure equilibrium adsorption of the dye onto the catalyst surface.

  • Irradiation: Expose the beaker to a UV-LED (365 nm) or Xenon lamp (simulated sunlight).

  • Sampling: Withdraw 3 mL aliquots every 15 minutes.

  • Analysis: Centrifuge to remove the catalyst and measure absorbance using a UV-Vis spectrophotometer (

    
     nm for RhB).
    
  • Calculation: Degradation Efficiency

    
    .
    

References

The protocols and mechanistic insights above are grounded in the established chemistry of homologous pyridyl-imidazole-carboxylate frameworks.[1]

  • Coordination Polymers of Pyridine-Dicarboxylic Acid Linkers

    • Cheng, X., et al. "Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis."[5] Inorganic Chemistry, 2022.[6]

  • Photocatalytic Properties of Pyridyl-Imidazole MOFs

    • "Selective fluorescent sensing and photocatalytic properties of three MOFs based on naphthalene-1,4-dicarboxylic acid and 2,4,5-tri(4-pyridyl)-imidazole." New Journal of Chemistry, RSC.

  • Synthesis of Imidazole-Carboxylate Derivatives

    • "One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction."[1][7][8] MOJ Bioorganic & Organic Chemistry.

  • Commercial Ligand Source (HPyImC)

    • This compound (CAS 1197398-67-6).[1][2]

Sources

Application Notes & Protocols: Coordination Chemistry of Pyridine-Imidazole Carboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyridine-Imidazole Carboxylic Acid Scaffolds

In the landscape of coordination chemistry and drug development, the design of versatile ligands is paramount. Pyridine-imidazole carboxylic acid ligands represent a highly adaptable class of molecules, integrating three distinct functional motifs into a single, semi-rigid scaffold. This unique combination allows for a multitude of coordination modes and intermolecular interactions.[1][2] The pyridine ring, an electron-deficient N-heterocycle, provides a well-defined coordination vector.[3][4] The imidazole group, with its two nitrogen atoms, offers diverse binding possibilities and acts as a crucial hydrogen bond donor/acceptor.[1][5][6] Finally, the carboxylic acid moiety introduces a negatively charged coordination site (carboxylate) and further hydrogen bonding capabilities, enabling the formation of robust, higher-dimensional structures like metal-organic frameworks (MOFs).[7][8]

These ligands are of significant interest to researchers in materials science and medicinal chemistry. Their metal complexes have shown potential in catalysis, gas storage, and as therapeutic agents, with demonstrated anticancer and antimicrobial properties.[7][9][10] The enhanced stability and bioavailability of metal complexes often lead to improved pharmacological profiles compared to the organic ligands alone.[10]

This document serves as a comprehensive technical guide for researchers, providing field-proven protocols for the synthesis, complexation, and characterization of a representative pyridine-imidazole carboxylic acid ligand and its corresponding metal complex. The causality behind experimental choices is explained to empower researchers to adapt these methods for their specific molecular targets.

Section 1: Synthesis of a Representative Ligand: 2-(1H-imidazol-2-yl)pyridine-6-carboxylic acid (H₂-ImPyC)

The synthesis of pyridine-imidazole derivatives can be achieved through various routes, including multi-component reactions or the condensation of appropriately substituted precursors.[11][12] The following protocol details a reliable method adapted from established imidazole synthesis procedures, such as the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source).[13]

Protocol 1: Synthesis of H₂-ImPyC

This protocol outlines a two-step process starting from Pyridine-2,6-dicarbaldehyde.

Step 1: Synthesis of 2,6-bis(1H-imidazol-2-yl)pyridine

  • Materials:

    • Pyridine-2,6-dicarbaldehyde (1 mmol)

    • Glyoxal (40% in H₂O, 2.2 mmol)

    • Ammonium acetate (10 mmol)

    • Glacial Acetic Acid

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve Pyridine-2,6-dicarbaldehyde (1 mmol) and ammonium acetate (10 mmol) in 30 mL of glacial acetic acid.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add glyoxal (2.2 mmol) dropwise to the stirring solution.

    • Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature, which should result in the formation of a precipitate.

    • Pour the mixture into 100 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold diethyl ether (2 x 10 mL).

    • Dry the product under vacuum to yield 2,6-bis(1H-imidazol-2-yl)pyridine.

Step 2: Selective Oxidation to 2-(1H-imidazol-2-yl)pyridine-6-carboxylic acid (H₂-ImPyC)

  • Materials:

    • 2,6-bis(1H-imidazol-2-yl)pyridine (1 mmol)

    • Potassium permanganate (KMnO₄) (1.1 mmol)

    • Acetone/Water solvent mixture (1:1 v/v)

    • Hydrochloric Acid (1 M)

  • Procedure:

    • Suspend the product from Step 1 (1 mmol) in 50 mL of a 1:1 acetone/water mixture in a 250 mL flask.

    • Cool the suspension in an ice bath to 0-5 °C with vigorous stirring.

    • Slowly add a solution of KMnO₄ (1.1 mmol) in 20 mL of water, maintaining the temperature below 10 °C. The reaction is exothermic.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. A brown precipitate of MnO₂ will form.

    • Quench the reaction by adding a small amount of sodium sulfite until the purple color disappears.

    • Filter the mixture to remove the MnO₂ precipitate.

    • Reduce the volume of the filtrate by rotary evaporation until about 20 mL remains.

    • Acidify the remaining aqueous solution to pH ~3-4 with 1 M HCl. The desired product will precipitate out.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Scientist's Note (Causality): The use of ammonium acetate provides the ammonia and acts as a buffer in the imidazole ring formation.[13] Selective oxidation in the second step is challenging; using slightly more than one equivalent of KMnO₄ under controlled temperature favors the oxidation of one aldehyde-precursor site over the other, though chromatographic purification may be required to achieve high purity.

Ligand Synthesis Workflow

A Pyridine-2,6-dicarbaldehyde + Glyoxal + Ammonium Acetate B Reflux in Acetic Acid (6-8 hours) A->B Condensation C 2,6-bis(1H-imidazol-2-yl)pyridine (Intermediate) B->C Cyclization D Selective Oxidation (KMnO₄, Acetone/H₂O, 0°C -> RT) C->D Oxidation E Acidification (HCl) & Precipitation D->E Work-up F Purified H₂-ImPyC Ligand E->F Isolation

Caption: Workflow for the synthesis of the H₂-ImPyC ligand.

Section 2: Metal Complexation Protocols

The coordination of pyridine-imidazole carboxylic acid ligands with metal ions can be achieved through various methods, with solvothermal and simple reflux techniques being the most common.[9][14] The choice of solvent, temperature, and metal salt anion are critical variables that dictate the final structure and dimensionality of the coordination polymer.[7]

Protocol 2: Synthesis of a Copper(II) Complex - [Cu(ImPyC)(H₂O)]n

This protocol describes a standard reflux method for synthesizing a coordination polymer with Copper(II).

  • Materials:

    • H₂-ImPyC ligand (0.1 mmol)

    • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 mmol)

    • Ethanol/Water solvent mixture (4:1 v/v)

  • Procedure:

    • Dissolve the H₂-ImPyC ligand (0.1 mmol) in 20 mL of a 4:1 ethanol/water mixture in a 50 mL round-bottom flask. If solubility is low, gentle heating or the addition of a few drops of a base (e.g., triethylamine) can aid dissolution, followed by re-acidification if necessary.

    • In a separate beaker, dissolve Cu(OAc)₂·H₂O (0.1 mmol) in 5 mL of water.

    • Add the copper(II) solution dropwise to the stirring ligand solution at room temperature. A color change (typically to blue or green) should be observed, indicating complex formation.

    • Attach a condenser to the flask and heat the mixture to reflux (approx. 80-90 °C) for 24 hours.[7]

    • After 24 hours, stop heating and allow the solution to cool slowly to room temperature.

    • If crystals suitable for single-crystal X-ray diffraction are desired, seal the vessel and leave it undisturbed for several days. Natural evaporation can also promote crystallization.[7]

    • If a bulk powder is sufficient, collect the resulting precipitate by vacuum filtration.

    • Wash the collected solid with the ethanol/water solvent mixture (2 x 5 mL) and then with diethyl ether (2 x 5 mL).

    • Dry the complex in a desiccator under vacuum.

Scientist's Note (Causality): Copper(II) acetate is used as the metal source; the acetate anion is a relatively weak ligand and is easily displaced by the N,N,O-donor sites of the deprotonated ImPyC²⁻ ligand. A mixed ethanol/water solvent system is chosen to balance the solubility of the organic ligand and the inorganic metal salt.[7] Slow cooling is crucial as it promotes the formation of well-ordered, crystalline material over amorphous precipitate.

Metal Complexation Workflow

Ligand H₂-ImPyC Ligand in EtOH/H₂O Mixing Combine & Stir at Room Temp Ligand->Mixing Metal Cu(OAc)₂·H₂O in H₂O Metal->Mixing Reflux Reflux (24 hours) Mixing->Reflux Complexation Cooling Slow Cooling & Crystallization Reflux->Cooling Self-Assembly Product [Cu(ImPyC)(H₂O)]n Coordination Polymer Cooling->Product Isolation

Caption: Generalized workflow for the synthesis of a coordination polymer.

Section 3: Essential Characterization Techniques

Validation of the synthesized ligand and its metal complex is a critical step to ensure purity and confirm the proposed structure. A combination of spectroscopic and analytical techniques is required for unambiguous characterization.[15][16]

Table 1: Key Characterization Data for H₂-ImPyC and its Cu(II) Complex
TechniquePurposeExpected Results for H₂-ImPyC LigandExpected Changes Upon Cu(II) Coordination
¹H-NMR Structural elucidation and purity assessment.Aromatic protons of pyridine and imidazole rings (7-9 ppm). Imidazole N-H proton (~12-13 ppm). Carboxylic acid O-H proton (>13 ppm).Significant broadening or disappearance of signals due to the paramagnetic nature of Cu(II). Disappearance of COOH and N-H protons upon deprotonation.
FT-IR Identification of functional groups.Broad O-H stretch (~2500-3300 cm⁻¹). C=O stretch (~1700 cm⁻¹). C=N and C=C stretches (~1400-1650 cm⁻¹). N-H stretch (~3100-3400 cm⁻¹).Disappearance of the C=O stretch at ~1700 cm⁻¹. Appearance of asymmetric (~1600 cm⁻¹) and symmetric (~1400 cm⁻¹) carboxylate (COO⁻) stretches.[7] Shift in C=N peaks. Appearance of new low-frequency bands corresponding to M-N and M-O bonds (< 600 cm⁻¹).[7]
Mass Spec (ESI-MS) Confirmation of molecular weight.Peak corresponding to [M+H]⁺ or [M-H]⁻.Isotopic pattern characteristic of copper. Peaks corresponding to fragments of the complex, such as [Cu(ImPyC)+H]⁺.
Elemental Analysis Determination of empirical formula.Calculated %C, %H, %N should match experimental values within ±0.4%.Experimental %C, %H, %N should match the calculated values for the proposed complex formula, e.g., [Cu(C₉H₅N₃O₂)(H₂O)].
X-ray Diffraction Definitive structural determination (for single crystals).Provides bond lengths, angles, and crystal packing of the ligand.Determines the precise coordination environment of the metal ion, bond distances (Cu-N, Cu-O), and the overall dimensionality of the polymer.[9][17]
Illustrative Coordination Modes

The tridentate N,N,O-donor set of the deprotonated ImPyC²⁻ ligand allows it to act as an excellent chelating agent, typically forming stable five- and six-membered rings with a metal center.[1][2]

Sources

Troubleshooting & Optimization

Preventing decarboxylation of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid during heating

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal stability of this important heterocyclic compound. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Introduction: The Challenge of Premature Decarboxylation

This compound is a valuable building block in medicinal chemistry and materials science. However, like many heteroaromatic carboxylic acids, it is susceptible to decarboxylation upon heating, leading to the formation of 1-(pyridin-3-yl)-1H-imidazole and the loss of the desired carboxyl functionality. This unwanted side reaction can result in reduced yields, impure products, and misleading experimental outcomes. This guide provides a comprehensive overview of the factors influencing decarboxylation and practical strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this process leads to the formation of an undesired byproduct, 1-(pyridin-3-yl)-1H-imidazole. This is a significant issue as it alters the molecular structure, leading to a loss of the intended compound and a reduction in the yield of your target molecule. The presence of nitrogen atoms in both the pyridine and imidazole rings can influence the electronic properties of the molecule, potentially making it more susceptible to decarboxylation under certain conditions, especially elevated temperatures.

Q2: What are the primary factors that induce the decarboxylation of this compound?

A2: Several factors can promote the decarboxylation of heteroaromatic carboxylic acids:

  • Elevated Temperatures: Heat is the most common driver of decarboxylation. Many decarboxylation reactions are intentionally carried out at temperatures exceeding 100°C.

  • Acidic or Basic Conditions: The pH of the reaction medium can significantly influence the rate of decarboxylation. For pyridinecarboxylic acids, decarboxylation has been observed in acidic solutions, often proceeding through a zwitterionic intermediate.[1][2]

  • Solvent Choice: The solvent can affect the stability of the transition state during decarboxylation. Protic solvents may facilitate proton transfer steps that are part of the decarboxylation mechanism.

  • Presence of Metal Catalysts: Certain transition metals can catalyze decarboxylation reactions.

Q3: At what temperature should I be concerned about decarboxylation?
Q4: How can I detect if my sample has undergone decarboxylation?

A4: You can use several analytical techniques to check for the presence of the decarboxylated byproduct, 1-(pyridin-3-yl)-1H-imidazole:

  • Thin-Layer Chromatography (TLC): Compare the TLC profile of your heated sample against a standard of the starting material. The decarboxylated product will likely have a different Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method to assess the purity of your sample and detect the formation of byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the signals corresponding to the decarboxylated product and compare them to the spectrum of the starting carboxylic acid. The disappearance of the carboxylic acid proton signal and changes in the aromatic region would be indicative of decarboxylation.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the decarboxylated product by identifying its molecular weight.

Troubleshooting Guide: Preventing Unwanted Decarboxylation

This section provides a structured approach to troubleshooting and preventing decarboxylation during your experiments.

Issue: Reduced yield and presence of an unknown, less polar byproduct.

This is a classic sign of decarboxylation. The loss of the polar carboxylic acid group makes the resulting 1-(pyridin-3-yl)-1H-imidazole less polar.

Workflow for Minimizing Decarboxylation in a Heating Reaction (e.g., Amide Coupling)

Caption: Troubleshooting workflow for preventing decarboxylation.

Plausible Decarboxylation Mechanism

The decarboxylation of pyridine carboxylic acids is often proposed to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated.[1][2] This intermediate can then eliminate carbon dioxide to form a carbanion, which is subsequently protonated.

G cluster_0 Decarboxylation via Zwitterionic Intermediate A This compound B Zwitterionic Intermediate A->B Proton Transfer C Carbanion Intermediate + CO2 B->C Decarboxylation (Heat) D 1-(Pyridin-3-yl)-1H-imidazole C->D Protonation

Sources

Solving solubility issues of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid in DMSO

Executive Summary: The "Zwitterion Trap"

You are likely encountering precipitation or "cloudy suspensions" even at low concentrations (1–10 mg/mL). The root cause is not the solvent (DMSO), but the molecular state of your compound.

This compound is a classic zwitterionic heterocycle .[1]

  • The Acid: The carboxylic acid at position 5 (

    
    ) donates a proton.[1]
    
  • The Base: The imidazole nitrogen or the pyridine nitrogen (

    
    ) accepts that proton.
    

The Result: In neutral DMSO, the molecule exists as an internal salt (zwitterion) . These zwitterions form an extremely stable crystal lattice via strong electrostatic intermolecular networks that aprotic solvents like DMSO cannot easily break. To dissolve it, you must disrupt this lattice physically (heat) or chemically (pH adjustment).

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest dissolution method for your specific application.

SolubilityDecision Start Target Concentration? Low Low (< 10 mM) (Screening/LC-MS) Start->Low High High (> 10 mM) (Stock Solution/NMR) Start->High Bio Biological Assay? Low->Bio Yes High->Bio Yes Chem Chemical Synthesis? High->Chem Yes MethodA PROTOCOL A: Physical Disruption (Heat + Sonication) Bio->MethodA Avoid Additives MethodB PROTOCOL B: Charge Shift (Acid/Base Equivalents) Bio->MethodB If A Fails (Check Toxicity) Chem->MethodB Maximize Conc.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and downstream application.

Protocol A: Physical Disruption (The Heat-Cycle)

Best for: Biological assays where pH additives (HCl/NaOH) are toxic or confounding.[1] Target Conc: Up to ~10 mg/mL (~50 mM).

Mechanism: DMSO has high thermal stability, but imidazole-5-carboxylic acids are prone to decarboxylation (losing


) at high temperatures.[1] This protocol uses controlled heat cycles to break the lattice without degrading the compound.
  • Preparation: Weigh the solid into a glass vial (avoid plastic, which can leach in hot DMSO).

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%).

    • Critical: If your DMSO is old, it has absorbed water. Water stabilizes the insoluble zwitterionic lattice. Use a fresh bottle.

  • The Vortex-Sonicate Cycle:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 40°C for 10 minutes.

  • The Thermal Pulse (If still undissolved):

    • Heat the vial to 60°C (Do NOT exceed 80°C) for 5 minutes.

    • Vortex immediately while hot.[1]

    • Visual Check: If the solution is clear yellow/colorless, proceed. If particles remain, you have reached the saturation limit for the neutral form. Proceed to Protocol B.

Protocol B: The "Charge Shift" (Chemical Modification)

Best for: High-concentration stock solutions (NMR, chemical synthesis, animal dosing). Target Conc: > 50 mg/mL.[2]

Mechanism: By adding 1 equivalent of acid or base, you force the molecule out of its zwitterionic state and into a soluble salt form (Cationic or Anionic).

Option 1: Acidification (Preferred for Stability)

Converts the zwitterion to the Hydrochloride Salt .

  • Calculate moles of your compound.[1]

  • Add 1.05 equivalents of concentrated HCl (or 1M HCl in DMSO if available).

  • Add the remaining volume of DMSO.

  • Vortex.[1] The solution should clear rapidly.

    • Note: The pyridine and imidazole nitrogens will protonate, breaking the intermolecular ionic bonds.

Option 2: Basification (Preferred for Solubility)

Converts the zwitterion to the Sodium Carboxylate Salt .

  • Calculate moles of your compound.[1]

  • Add 1.0 equivalent of NaOH (using a small volume of 1M NaOH in water, or solid NaOH if strictly non-aqueous).

  • Add DMSO.[1][3][4][5]

  • Result: Carboxylate salts of imidazoles are often 10x more soluble in DMSO than the parent acid.

Troubleshooting & FAQ

Q1: My solution precipitates when I freeze it at -20°C. Why? A: DMSO freezes at 18.5°C. As it freezes, it forms a crystal lattice that excludes solutes ("salting out").[1] Upon thawing, the compound may not redissolve because it has formed a stable polymorph.

  • Fix: Thaw completely at 37°C and vortex before use. Do not pipette from a semi-frozen slurry.

Q2: Can I use this for NMR? A: Yes, but the zwitterion causes broad peaks due to proton exchange.

  • Recommendation: Use DMSO-

    
     with a drop of DCl  (Deuterium Chloride) or TFA-d .[1] This locks the protonation state, sharpening the signals for the imidazole and pyridine rings.
    

Q3: Is the compound stable at 60°C? A: Generally, yes, for short periods. However, imidazole-5-carboxylic acids are thermodynamically poised to decarboxylate to the corresponding imidazole.

  • Warning: Never boil this compound.[1] If you see bubbling before the solvent boils, your compound is decomposing (

    
     release).
    

Q4: I see a "jelly" or gel forming. A: This indicates supramolecular polymerization (hydrogen bond networking).

  • Fix: This is a classic sign of the zwitterion effect. You must use Protocol B (add acid or base) to break the gel.

Data & Solubility Benchmarks
Solvent ConditionEstimated SolubilityState of Matter
Pure DMSO (25°C) < 5 mg/mLSuspension / Cloud
Pure DMSO (60°C) ~10-15 mg/mLUnstable Solution
DMSO + 1 eq HCl > 50 mg/mLSoluble Salt (Cationic)
DMSO + 1 eq NaOH > 80 mg/mLSoluble Salt (Anionic)
DMSO + 5% Water < 1 mg/mLPrecipitate (Antisolvent effect)
Visualizing the Mechanism

Mechanism Zwitterion Neutral Zwitterion Insoluble Lattice Strong Intermolecular Forces Cation Cationic Form Soluble Repulsive Forces prevent lattice Zwitterion->Cation Protonation of N Anion Anionic Form Highly Soluble Solvated by DMSO dipole Zwitterion->Anion Deprotonation of COOH Acid + H+ (HCl) Acid->Zwitterion Base + OH- (NaOH) Base->Zwitterion

Figure 2: Mechanistic view of how pH adjustment disrupts the insoluble zwitterionic lattice, enabling solvation in DMSO.

References
    • Supports "Sparingly soluble" classification and general handling of imidazole-carboxylic acid metabolites.[1]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Physical Properties. Retrieved from [Link]

    • Authoritative source for DMSO thermal stability and hygroscopicity.
  • PubChem. this compound (Compound CID 45156741).[1] Retrieved from [Link]

    • Provides chemical structure and predicted physicochemical properties (pKa, H-bond donors/acceptors).[1]

  • Lipinski, C. A. (2002).[2] Solubility in Water and DMSO: Issues and Solutions. American Pharmaceutical Review.

    • Foundational text on the "Brick Dust" (high crystal lattice energy) vs. "Grease Ball" (lipophilicity) solubility models.

Sources

Recrystallization solvents for high-purity 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Insight: The "Zwitterionic Trap"

As a Senior Application Scientist, the most common failure mode I observe with 1-(pyridin-3-yl)-1H-imidazole-5-carboxylic acid is treating it like a standard organic acid. It is not.

This molecule is a zwitterion with three distinct ionization centers:

  • Pyridine Nitrogen: Basic (

    
    ).
    
  • Imidazole Nitrogen (N3): Weakly basic (

    
    ).
    
  • Carboxylic Acid: Acidic (

    
    ).
    

The Consequence: In neutral organic solvents (DCM, Toluene, Ethyl Acetate), the molecule is often insoluble because it exists as an internal salt. In water, its solubility is highly pH-dependent. The "sweet spot" for crystallization is the Isoelectric Point (pI) , where net charge is zero, and solubility is at its thermodynamic minimum.

Solvent Selection Matrix

Do not rely on trial-and-error. Use this matrix to select the correct solvent system based on your impurity profile.

Solvent SystemRoleSuitabilityTechnical Note
Water (pH 4.5–5.5) Primary High The molecule precipitates at its pI. This is the most effective method for bulk purification.
Water / Ethanol (1:1) SecondaryModerateUse if the crude material contains significant tar or non-polar organic byproducts.
DMSO / Water RescueHighFor extremely stubborn solids. Dissolve in hot DMSO, then force-crash with water.
Acetone / Methanol WashLowDo not use for recrystallization. Use only to wash the filter cake to remove water/mother liquor.
DCM / Hexane NoneZero The compound is virtually insoluble. Useful only for removing non-polar impurities before crystallization.

Master Protocol: Isoelectric Precipitation & Recrystallization

This protocol utilizes the Acid-Base Swing technique, which is superior to thermal recrystallization for this specific zwitterion.

Phase 1: Dissolution & Filtration (The "Base" Swing)
  • Suspend the crude this compound in Water (10 mL/g) .

  • Slowly add 2M NaOH dropwise while stirring until the pH reaches 10–11 .

    • Mechanism:[1][2] This deprotonates the carboxylic acid (

      
      ) and ensures the pyridine is neutral, solubilizing the molecule as an anionic salt.
      
  • Critical Step: If the solution is not clear, add Activated Carbon (5 wt%) , stir for 30 mins at 50°C, and filter through Celite.

    • Why: This removes polymeric tars and decarboxylated byproducts often formed during hydrolysis.

Phase 2: Crystallization (The "Acid" Swing)
  • Cool the filtrate to 20°C .

  • Slowly add 1M HCl dropwise. Monitor pH continuously.

  • The Cloud Point: As pH approaches 6.0 , turbidity will appear. Slow the addition rate.

  • Target pH: Adjust pH to 4.8 – 5.2 (The estimated pI region).

  • Stir the slurry for 2 hours at 0–5°C to maximize yield.

Phase 3: Isolation
  • Filter the white/off-white solid.

  • Displacement Wash: Wash with 2 volumes of Ice-Cold Water , followed by 1 volume of Acetone (to facilitate drying).

  • Dry under vacuum at 45°C for 12 hours.

Visual Workflow: Acid-Base Purification Logic

PurificationProtocol Start Crude Solid (Zwitterion Mix) BaseAdd Add 2M NaOH (Target pH 11) Start->BaseAdd Suspend in Water Dissolved Anionic Species (Soluble) BaseAdd->Dissolved Deprotonation Filter Filter Insoluble Impurities/Carbon Dissolved->Filter Remove Tars AcidAdd Add 1M HCl (Slow Addition) Filter->AcidAdd Clear Filtrate CloudPoint Cloud Point (pH ~6.0) AcidAdd->CloudPoint Neutralization TargetPI Target pI (pH 4.8 - 5.2) CloudPoint->TargetPI Fine Adjustment Crystallize Precipitation of Pure Zwitterion TargetPI->Crystallize Thermodynamic Minimum

Caption: Logical flow for the Acid-Base Swing purification method, targeting the specific isoelectric point of the imidazole-pyridine system.

Troubleshooting & FAQs

Q1: The solid "oiled out" instead of crystallizing during acidification. Why?

Diagnosis: You likely added the acid too quickly or the concentration was too high, trapping water/impurities in a metastable amorphous phase. Fix:

  • Re-dissolve by adding NaOH back to pH 10.

  • Dilute the solution by 20%.

  • Repeat acidification very slowly over 1 hour.

  • Seeding: Once turbidity starts (pH ~6), add a few milligrams of pure seed crystal if available.

Q2: I have 1-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid contamination. How do I separate it?

Context: The 1,4-isomer is a common regioisomer byproduct during synthesis. Strategy: The 1,5-isomer (Target) generally has lower solubility in acidic media due to the proximity of the pyridine ring to the carboxylic acid (potential intramolecular H-bonding). Protocol:

  • Perform the crystallization at a slightly lower pH (pH 3.5–4.0 ).

  • The 1,5-isomer tends to precipitate first.

  • If separation is poor, recrystallize from boiling water (thermal method) rather than pH swing. The 1,5-isomer is significantly less soluble in cold water than the 1,4-isomer.

Q3: My yield is low (<50%). Where is the product?

Diagnosis: You likely overshot the pH adjustment.

  • pH < 3.0: The pyridine and imidazole rings protonate, forming a soluble cationic salt (

    
    ).
    
  • pH > 7.0: The carboxylic acid deprotonates, forming a soluble anionic salt (

    
    ).
    Fix:  Check the mother liquor pH. If it is not between 4.8 and 5.2, adjust it and store at 4°C overnight to recover the "Second Crop."
    

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 45156742, this compound.
  • General Purification of Imidazole Carboxylic Acids

    • Separation of imidazole compounds and hydrophilic compounds using Nickel Oxide stationary phases. ResearchGate (2024).
  • Regioisomer Separation Logic (Analogous Systems)

    • Separating the isomers—Efficient synthesis of 5 and 6-carboxylic acid derivatives.[3] PMC - NIH (2016). (Establishes the principle of solubility differences in regioisomers).

  • Zwitterionic Solubility Principles

    • Mole fraction solubilities of pyridine-3-carboxylic acid (Nicotinic Acid) in various solvents. ResearchGate.[4] (Provides the thermodynamic basis for water/alcohol solubility profiles of pyridine-acids).

Sources

Minimizing side reactions in the synthesis of pyridine-imidazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing and Troubleshooting Side Reactions

Welcome, researchers and drug development professionals, to our dedicated technical support center. The synthesis of pyridine-imidazole scaffolds, a cornerstone in medicinal chemistry, can often be accompanied by challenging side reactions that impact yield, purity, and scalability.[1][2][3] This guide, structured in a responsive question-and-answer format, is designed to provide you with in-depth, field-proven insights to navigate these complexities. As your Senior Application Scientist, my goal is to explain the "why" behind the "how," empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My condensation reaction to form the imidazo[4,5-b]pyridine core is resulting in a low yield. What are the likely culprits and how can I improve it?

A1: Low yields in this critical cyclization step are a common frustration. The root cause often lies in incomplete reactions or the emergence of competing side reactions. Let's break down the troubleshooting process.

A primary reason for low yield is an incomplete reaction. To drive the reaction to completion, consider increasing the reaction time or temperature. For condensations involving aldehydes, oxidative conditions are often necessary for the final aromatization to the pyridine-imidazole core. While atmospheric oxygen can suffice, it can be slow; employing a mild oxidizing agent can be beneficial.[4]

Sub-optimal pH is another critical factor. Condensations with carboxylic acids typically require acidic conditions to proceed efficiently. If you are using a carboxylic acid equivalent, such as an orthoester, a catalytic amount of acid is often beneficial.[4]

The condensation reaction liberates water, which can inhibit the reaction equilibrium if not effectively removed. For high-temperature reactions, a Dean-Stark trap is a classic and effective solution. In other setups, the use of a compatible drying agent can be advantageous.[4]

Finally, undesired side reactions may be consuming your starting materials. Common issues include N-oxide formation or incomplete cyclization, which we will address in subsequent questions. Significant product loss can also occur during workup and purification, so optimizing your extraction and chromatography conditions is crucial.[4]

Q2: I'm observing the formation of multiple regioisomers during N-alkylation of my pyridine-imidazole scaffold. How can I achieve better control over regioselectivity?

A2: The pyridine-imidazole scaffold possesses multiple nitrogen atoms that are susceptible to alkylation—namely, the imidazole nitrogens (N1 and N3) and the pyridine nitrogen (N4)—leading to potential regioisomeric mixtures.[4] The outcome of the alkylation is highly dependent on the reaction conditions.

The choice of base and solvent plays a pivotal role. For instance, using a milder base like potassium carbonate in a polar aprotic solvent such as DMF often favors alkylation on the imidazole ring. To further enhance selectivity, particularly for propargylation or allylation, the addition of a catalytic amount of tetra-n-butylammonium bromide (TBAB) can be effective.[4]

Protecting group strategies are also a powerful tool for directing alkylation. Temporarily masking certain nitrogen atoms allows for selective functionalization of the desired position.[5] The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.

Q3: My reaction is producing a significant amount of an N-oxide byproduct. What is causing this and how can I prevent it?

A3: The pyridine nitrogen within the pyridine-imidazole ring system is susceptible to oxidation, leading to the formation of an N-oxide.[4] This is particularly common when your synthetic route involves an oxidative step or utilizes certain oxidizing reagents.

To prevent N-oxide formation, carefully control the stoichiometry and strength of any oxidizing agents used. Opting for milder oxidants and meticulously managing reaction parameters like temperature and time can significantly minimize this side reaction.[4] If your desired transformation does not require oxidation, ensure your starting materials and solvents are free from oxidizing impurities.

If N-oxide has already formed, it can sometimes be reduced back to the parent pyridine. Common reducing agents for this purpose include phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃). However, the compatibility of these reagents with other functional groups in your molecule must be carefully considered.

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a more granular look at specific issues you may encounter and offers step-by-step guidance to resolve them.

Issue 1: Incomplete Cyclization

Symptoms: Isolation of a stable, uncyclized intermediate instead of the desired pyridine-imidazole product.

Causality: The final ring-closing step, a condensation reaction, is often thermodynamically demanding and can be reversible. Insufficient energy input or the presence of water can hinder the cyclization.

Troubleshooting Protocol:

  • Increase Thermal Energy: Many cyclization reactions require significant heat. Consider increasing the reaction temperature or switching to a higher-boiling solvent. Refluxing is a common and effective strategy.[4]

  • Promote Dehydration: Since water is a byproduct of the cyclization, its removal will drive the equilibrium toward the product. As mentioned earlier, a Dean-Stark trap or a drying agent can be employed.[4]

  • Catalyst Optimization: For acid-catalyzed cyclizations, ensure the optimal acid and concentration are used. A stronger acid or a higher catalyst loading might be necessary to facilitate the final dehydration step.[6]

Issue 2: Hydrolysis of Intermediates

Symptoms: Formation of ester or amide byproducts, particularly in reactions aiming to form the imidazole ring.

Causality: Certain intermediates in pyridine-imidazole synthesis, such as imidates (Pinner salts), are highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of these undesired byproducts.[6]

Mitigation Strategies:

ParameterRecommendationRationale
Solvents & Reagents Use freshly distilled, anhydrous solvents.Minimizes the primary source of water contamination.[6][7]
Glassware Thoroughly dry all glassware in an oven prior to use.Removes adsorbed moisture from surfaces.[6]
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Prevents atmospheric moisture from entering the reaction.[6]
Acid Source (for Pinner-type reactions) Use dry HCl gas bubbled through an anhydrous alcohol.Ensures strictly anhydrous acidic conditions, preventing imidate hydrolysis.[6]
Issue 3: Poor Separation and Tailing During Column Chromatography

Symptoms: Difficulty in isolating the pure pyridine-imidazole product, characterized by broad, tailing peaks on the column.

Causality: The basic nature of the imidazole and pyridine nitrogens can lead to strong interactions with the acidic silica gel stationary phase, causing poor peak shape and inefficient separation.[8]

Purification Workflow:

G start Crude Product decision1 Tailing on Silica? start->decision1 add_modifier Add Basic Modifier (e.g., 0.1-1% Triethylamine) to Mobile Phase decision1->add_modifier Yes dry_load Employ Dry Loading Technique decision1->dry_load No change_phase Switch to Neutral or Basic Alumina add_modifier->change_phase Still Tailing pure_product Pure Product add_modifier->pure_product Resolved change_phase->pure_product dry_load->pure_product

Detailed Protocols:

  • Solvent System Modification: Experiment with different solvent systems. Common choices for pyridine-imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can dramatically improve peak shape by neutralizing the acidic sites on the silica gel.[8]

  • Change of Stationary Phase: If tailing persists, consider switching from silica gel to basic or neutral alumina. This can provide better separation for basic compounds.[8]

  • Sample Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel and apply it to the column as a dry powder. This "dry loading" technique often results in sharper bands and improved separation.[8]

Experimental Protocols

General Procedure for N-Alkylation with Controlled Regioselectivity

This protocol is optimized for the selective N-alkylation of an imidazo[4,5-b]pyridine.

  • To a solution of the imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).[4]

  • Add the alkylating agent (e.g., allyl bromide or propargyl bromide, 1.6 eq.) dropwise to the mixture.[4]

  • Stir the reaction mixture at room temperature for 24 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using the optimized conditions determined from the troubleshooting guide above.

G cluster_reactants Reactants cluster_conditions Conditions imidazo Imidazo[4,5-b]pyridine product N-Alkylated Product imidazo->product Reaction alkyl_halide Alkylating Agent alkyl_halide->product Reaction base K2CO3 base->product Reaction catalyst TBAB catalyst->product Reaction solvent Anhydrous DMF temp Room Temperature

By understanding the chemical principles behind these common side reactions and systematically applying these troubleshooting strategies, you can significantly improve the efficiency and success of your pyridine-imidazole scaffold syntheses.

References
  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Benchchem.
  • Lara-Hernández, A. R., et al. (2022). Two-staged reaction-mechanism of imidazole-and pyridine-based surfactants synthesis: a) cation formation and b) anion exchange. ResearchGate. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing. (2019). Available at: [Link]

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem.
  • Overcoming side reactions in pyrimidine synthesis - Benchchem.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. (2018). Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. (2024). Available at: [Link]

  • Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. Available at: [Link]

  • Structure−activity relationships of imidazole−pyridine scaffolds. ResearchGate. Available at: [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents. (2012).
  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. (2021). Available at: [Link]

  • Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Efficient synthesis of imidazole and pyrimidine derivatives. ResearchGate. (2020). Available at: [Link]

  • An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. (1981). Available at: [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. (1977). Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2023). Available at: [Link]

  • Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. TÜBİTAK Academic Journals. (2014). Available at: [Link]

Sources

Troubleshooting low conversion rates in Ullmann coupling for imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Organometallics) Ticket ID: ULL-IMD-OPT-001 Subject: Troubleshooting Low Conversion in Cu-Catalyzed N-Arylation

Diagnostic Triage: Start Here

Welcome to the Catalysis Support Hub. Low conversion in Ullmann coupling is rarely a "bad batch" of catalyst; it is almost always a kinetic mismatch between the oxidative addition step and the stability of the active Copper(I) species.

Use this decision matrix to identify your specific failure mode before changing parameters randomly.

Interactive Troubleshooting Workflow

UllmannTroubleshooting start Observation: Low Conversion color_check What is the reaction color? start->color_check black Black Precipitate / Mirror color_check->black Precipitation green Green/Blue Solution color_check->green Oxidation brown Red/Brown Homogeneous color_check->brown Stalled cause_black Cu(I) Disproportionation (Cu0 + CuII) black->cause_black cause_green Catalyst Oxidation (CuI -> CuII) green->cause_green cause_brown Product Inhibition or Low Reactivity brown->cause_brown fix_black Increase Ligand:Cu ratio Check inert atmosphere cause_black->fix_black fix_green Degas solvent vigorously Add mild reductant (ascorbate) cause_green->fix_green fix_brown Switch Ligand Class Check Aryl Halide Activation cause_brown->fix_brown

Caption: Diagnostic logic tree connecting visual cues (reaction color/state) to mechanistic failure modes.

Technical Deep Dive: The "Why" Behind the Failure

The Mechanism & The "Imidazole Problem"

Unlike Palladium catalysis, Copper catalysis involves a single-electron transfer or


-bond metathesis pathway that is highly sensitive to the coordination environment.

The Trap: Imidazoles are excellent ligands. If your substrate binds too tightly to the Copper center without the helping ligand, it forms a "dead" complex that cannot undergo oxidative addition with the aryl halide. This is Substrate Inhibition [1].

The Solution: You must use a bidentate ligand (e.g., diamines, amino acids) that binds more strongly than the imidazole but still allows the catalytic cycle to turn over.

Catalyst Death: Disproportionation

If your reaction turns black, your Cu(I) has disproportionated:



This happens when the ligand concentration is too low to stabilize the Cu(I) species.
  • Rule of Thumb: Always maintain a Ligand:Cu ratio of at least 2:1 , especially with monodentate ligands.

Optimization Protocols (FAQs)

Q1: My Aryl Chloride is not reacting. Aryl Iodide works fine.

Diagnosis: The oxidative addition of Aryl-Cl to Cu(I) is the rate-limiting step and requires a high energy barrier. Standard ligands (phenanthroline) often fail here. Recommendation: Switch to Oxalic Diamides (e.g., BHMPO). These ligands lower the activation energy for aryl chlorides significantly [2].

Ligand Selection Matrix:

Substrate ClassRecommended LigandCatalyst PrecursorBaseTemp
Aryl Iodides 1,10-Phenanthroline or L-ProlineCuI

80-100°C
Aryl Bromides trans-1,2-CyclohexanediamineCuI

90-110°C
Aryl Chlorides Oxalic Diamides (BHMPO)CuI or CuBr

110-130°C
Steric Hindrance 2,2,6,6-tetramethylheptane-3,5-dione (TMHD)CuI

120°C
Q2: The reaction stalls at 50% conversion.

Diagnosis: Product Inhibition. The N-arylated imidazole product might be coordinating to the copper, poisoning it. Corrective Action:

  • Switch Base: Move from Carbonate to Phosphate (

    
    ). The solubility profile changes the kinetics of the deprotonation step.
    
  • Ligand Overload: Increase ligand loading to 20-30 mol% while keeping Cu at 10 mol%. This ensures the "good" ligand outcompetes the product for the metal center.

Q3: How do I handle "Gummy" Imidazoles?

Diagnosis: Solubility issues in standard solvents (DMF/DMSO) prevent the base from deprotonating the imidazole effectively. Corrective Action:

  • Use Phase Transfer Catalysis . Add 5-10 mol% of Tetrabutylammonium bromide (TBAB).

  • Switch solvent to NMP (N-methyl-2-pyrrolidone), which has better solvency for polymeric/gummy substrates.

The "Gold Standard" Protocol

If you are starting from scratch, do not use "classic" Ullmann conditions (Copper bronze, 200°C). Use this Ligand-Accelerated Modified Ullmann protocol. This system is self-validating; if the color remains homogeneous/red-brown, the catalyst is active.

Materials:
  • Cu Source: CuI (99.999% purity preferred). Note: Green CuI is oxidized; wash with THF or buy fresh.

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) OR 1,10-Phenanthroline.

  • Base:

    
     (finely ground, oven-dried).
    
  • Solvent: Anhydrous Dioxane or DMF.

Step-by-Step Workflow:
  • Pre-Complexation (Critical Step):

    • In a vial, mix CuI (10 mol%) and Ligand (20 mol%) in 1 mL of solvent.

    • Stir for 5-10 mins under Argon.

    • Visual Check: Solution should turn homogeneous (often light green or reddish-brown depending on ligand). If it stays a suspension, stir longer.

  • Reaction Assembly:

    • Add Aryl Halide (1.0 equiv) and Imidazole (1.2 equiv) to the reaction vessel.

    • Add Base (2.0 equiv).

    • Add the Pre-Complexed Catalyst Solution via syringe.

  • Degassing:

    • Do not just purge. Freeze-Pump-Thaw (3 cycles) is ideal. If not possible, sparge with Argon for 15 mins submerged in the liquid.

  • Execution:

    • Seal tube (Teflon cap).

    • Heat to 110°C.

    • Checkpoint: Check at 1 hour. If black precipitate forms, abort and check oxygen leaks.

Mechanistic Visualization

Understanding the cycle helps you visualize where the "jam" occurs.

CatalyticCycle L_Cu_X L-Cu(I)-X (Resting State) L_Cu_N L-Cu(I)-Imidazolide (Active Nucleophile) L_Cu_X->L_Cu_N + Imidazole + Base - HX OA_Complex L-Cu(III)(Ar)(X)(Im) (Oxidative Addition) L_Cu_N->OA_Complex + Aryl-X (Rate Limiting for Cl) OA_Complex->L_Cu_X Reductive Elimination Product N-Aryl Imidazole (Product) OA_Complex->Product Release Product->L_Cu_X Product Inhibition (If L is weak)

Caption: Simplified catalytic cycle. Note that the formation of the Cu-N bond (Green) must precede the oxidative addition (Red) in many modern pathways.

References

  • Altman, R. A., & Buchwald, S. L. (2006).[1] Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[2] Organic Letters, 8(13), 2779–2782.

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.

  • Taillefer, M., et al. (2009). Copper-catalyzed N-arylation of imidazoles. Chemistry – A European Journal.

Sources

Handling hygroscopic nature of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic Acid Salts

Status: Active Ticket ID: #HYGRO-PYR-IMID-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are accessing this guide because you are likely experiencing handling difficulties with salts of This compound (the carboxylic acid precursor/metabolite of Etomidate).[1]

The Core Problem: This molecule is zwitterionic. It contains a basic pyridine ring, a basic imidazole ring, and an acidic carboxylic acid. When converted to a salt (e.g., hydrochloride or sulfate) to improve solubility, the lattice energy is often insufficient to prevent moisture uptake. These salts are deliquescent , meaning they can absorb enough atmospheric moisture to dissolve into a liquid gum, causing weighing errors, stoichiometry mismatch, and hydrolysis risks.

Module 1: Immediate Handling Protocols

Use this module if you are currently trying to weigh or dispense the compound.

Q: The solid turns to a gum on the balance. How do I get an accurate weight?

A: You are witnessing rapid deliquescence.[1] Standard "difference weighing" is insufficient because the compound absorbs water during the transfer.

Protocol: The Closed-Vial Transfer Method [1]

  • Do not use an open spatula or weigh paper.[2]

  • Tare a screw-cap vial containing the solvent you intend to use for your reaction.

  • In a glovebox or glove bag (Inert gas:

    
     or Ar), add the approximate amount of salt to the vial and seal it tightly.
    
  • Remove the sealed vial from the inert environment and weigh it on the analytical balance.

  • Calculation:

    
    .[1]
    
  • Correction: You must correct for water content (see Module 2). If you assume the solid is 100% active pharmaceutical ingredient (API), your molar equivalents will be wrong, leading to unreacted reagents in your synthesis.

Q: Can I use a standard fume hood?

A: Only if the relative humidity (RH) is <30%.

  • Risk: At >40% RH, the surface area of the powder allows for rapid water adsorption (up to 5-10% weight gain in minutes).

  • Mitigation: If a glovebox is unavailable, use a static eliminator (ionizing blower) and work quickly. Static charge often exacerbates hygroscopicity by increasing surface exposure.

Module 2: Analytical Troubleshooting (Diagnosis)

Use this module to determine how much water is actually in your sample.[1]

Q: My yield is >100%, or the NMR shows broad peaks. Is it wet?

A: Likely yes. Broad proton signals (exchangeable protons) in


-NMR often indicate water saturation.

Decision Matrix: Choosing the Right Water Quantification Method

WaterAnalysis Start Sample Condition IsVolatile Contains Volatiles (Solvents/Amine)? Start->IsVolatile KF Karl Fischer (KF) Volumetric/Coulometric IsVolatile->KF Yes (Specific to H2O) TGA Thermogravimetric Analysis (TGA) IsVolatile->TGA No (Pure Salt) Result2 Absolute Water Content (Most Accurate) KF->Result2 Chemical Reaction Result1 Distinguishes Solvents vs. Water vs. Degradation TGA->Result1 Stepwise Weight Loss LOD Loss on Drying (Oven) Warning RISK: Decarboxylation at >80°C LOD->Warning Do NOT Use

Figure 1: Decision tree for selecting the correct analytical method for hygroscopic salts.

Critical Warning on LOD (Loss on Drying): Do NOT rely on standard oven drying (LOD) for this compound.

  • Reason: Heterocyclic carboxylic acids are prone to decarboxylation at elevated temperatures (often >80-100°C), especially in their salt forms where the proton is engaged.[1][2]

  • False Result: If you dry at 105°C, the weight loss you measure is likely a combination of Water +

    
     (from degradation). This will lead you to overestimate the water content.
    

Module 3: Drying & Stability

How to remove the water without destroying the molecule.

Q: How do I dry this salt safely?

A: You must use low-temperature vacuum desiccation.[1]

MethodSuitabilityRisk LevelNotes
Vacuum Oven (>80°C) Unsafe HighRisk of thermal decarboxylation (Loss of

).[1][2]
Lyophilization (Freeze Drying) Best LowIdeal for removing bulk water.[1] Yields a fluffy, amorphous solid (very hygroscopic but dry).
Desiccator (

/ KOH)
Good LowSlow (24-48h).[1] Use Phosphorus Pentoxide (

) as the desiccant under high vacuum.
Azeotropic Distillation ⚠️ Conditional MediumCan use Toluene or 2-MeTHF to strip water, but requires heating.[1] Monitor by NMR.
Q: Can I store the salt in a standard vial?

A: No. Standard polyethylene caps are permeable to water vapor over time.

  • Requirement: Store in glass vials with Teflon-lined caps , sealed with Parafilm, inside a secondary desiccator containing active silica gel or Drierite. Store at -20°C to slow hydrolysis rates.

Module 4: Advanced Salt Engineering

If the current salt is unworkable, consider changing the counter-ion.

Q: Is there a less hygroscopic version of this compound?

A: Hygroscopicity is dictated by the Crystal Lattice Energy vs. Hydration Energy. The hydrochloride salt (Cl-) is often the most hygroscopic due to the high charge density of the chloride ion.

Recommendation: If your protocol allows, convert the salt to a less hygroscopic form:

  • Fumarate or Maleate: These large organic counter-ions often pack better in the crystal lattice, excluding water.

  • Tosylate: Generally hydrophobic, significantly reducing moisture uptake.

Synthesis Tip: When synthesizing the salt, avoid methanol/ethanol if possible, as these salts often form solvates (e.g., hemi-ethanolate) which then exchange with atmospheric moisture to become hydrates.[2] Crystallization from Isopropanol (IPA) or Acetonitrile is preferred for stability.

References & Authority

  • Hygroscopicity Classification: European Pharmacopoeia (Ph.[1][3] Eur.) 5.11. Characters Section in Monographs. (Defines "Deliquescent" vs "Hygroscopic").[1][4]

  • Salt Selection Strategy:

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The gold standard text on counter-ion selection).

    • - Discusses the impact of solvates/hydrates on stability.[1]

  • Decarboxylation Risks:

    • Trivedi, B. K., et al. (1993). Inhibitors of ACAT. Synthesis and biological activity of imidazole-5-carboxylic acid derivatives. J. Med. Chem. (Highlights the synthesis and stability of imidazole-carboxylic acid intermediates).

    • - General mechanism for pyridine/imidazole acid thermal instability.[1][2]

  • Analytical Methods:

    • - The official standard for Karl Fischer titration.[1]

    • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (For TGA vs LOD interpretation).

Sources

Validation & Comparative

Technical Guide: FTIR Spectral Analysis of the Carbonyl Region in 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic Acid

[1][2]

Executive Summary

Characterizing 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid presents a unique spectroscopic challenge. Unlike simple aliphatic acids, this molecule possesses two basic nitrogen centers (pyridine and imidazole) and one acidic center (carboxylic acid). This creates a high probability of zwitterionic equilibrium in the solid state, which drastically alters the "Carbonyl Stretch" signature.

This guide provides an objective technical comparison of the spectral behaviors of this molecule. It moves beyond basic peak assignment to analyze the protonation state —a critical quality attribute (CQA) in drug development that affects solubility and bioavailability.

Part 1: The Carbonyl Paradox (Theoretical Framework)

In standard organic analysis, the carbonyl stretch (

1700–1730 cm⁻¹1
The Structural Equilibrium

The molecule exists in a dynamic equilibrium between a Neutral Form and a Zwitterionic Form . The FTIR spectrum acts as a "snapshot" of this state.

  • Form A (Neutral):

    
    . Exists in acidic pH or specific non-polar solvents.[1]
    
    • Spectral Signature: Strong, sharp band at 1700–1725 cm⁻¹ .

  • Form B (Zwitterion):

    
     / 
    
    
    .[1] Dominant in the solid state (crystalline lattice) due to intermolecular proton transfer.
    • Spectral Signature:Absence of the 1700 cm⁻¹ band.[1][2] Appearance of two new bands: Asymmetric stretch (~1600 cm⁻¹) and Symmetric stretch (~1360 cm⁻¹).

Diagram: Protonation State Equilibrium

The following diagram illustrates the structural shift and its spectroscopic consequences.

Gcluster_0State A: Neutral Formcluster_1State B: Zwitterionic FormNodeANeutral Carboxylic Acid(R-COOH)PeakASignal: C=O Stretch~1710 cm⁻¹NodeA->PeakANodeBCarboxylate Anion(R-COO⁻)NodeA->NodeB  Solid State / Neutral pH  (Proton Transfer)NodeB->NodeA  Acidification (HCl)  PeakBSignal: Asym. Stretch~1600 cm⁻¹NodeB->PeakB

Figure 1: Spectroscopic shift driven by tautomeric and zwitterionic equilibrium.

Part 2: Comparative Analysis of Spectral Features

This section compares the target molecule against its derivatives and alternative states to validate the carbonyl assignment.

Comparison 1: Target Acid vs. Methyl Ester Derivative

To confirm the presence of the free acid (or zwitterion), it is standard protocol to compare the spectrum against its methyl ester precursor (Methyl 1-(pyridin-3-yl)-1H-imidazole-5-carboxylate).

FeatureTarget: Carboxylic Acid (Solid State)Alternative: Methyl Ester (Precursor)Interpretation
Carbonyl Region Absent or weak shoulder at 1710 cm⁻¹Strong, Sharp at 1725–1735 cm⁻¹The ester cannot form a zwitterion; it always shows a classic C=O stretch.[3]
Carboxylate Region Strong Broad band at 1590–1620 cm⁻¹Absent Indicates the acid exists as

in the crystal lattice.
OH Region Broad, diffuse absorption (2500–3300 cm⁻¹)Absent (only C-H stretches visible)The "fermi resonance" of the carboxylic OH is replaced by N-H+ interactions in the zwitterion.
Comparison 2: Pyridine Ring Interference

A major confounding factor is the pyridine ring, which has C=N/C=C stretching modes in the same region as the carboxylate anion.

  • Pyridine Ring Mode: ~1580–1600 cm⁻¹ (Sharp, distinct).

  • Carboxylate (

    
    ):  ~1590–1620 cm⁻¹ (Broad, intense).[1]
    
  • Differentiation Strategy: The carboxylate band is significantly broader and more intense than the aromatic ring mode. Upon acidification (converting

    
     to 
    
    
    ), the broad band at 1600 cm⁻¹ disappears, revealing the sharp pyridine mode underneath, while a new band appears at 1710 cm⁻¹.

Part 3: Experimental Protocol (Self-Validating)

To unambiguously assign the carbonyl stretch, you must perform a pH-shift experiment within the solid matrix. This protocol validates whether a missing 1700 cm⁻¹ band is due to zwitterion formation or sample degradation.

Materials
  • Sample: this compound (>98% purity).

  • Matrix: Spectroscopic grade KBr (dried).

  • Modifier: 1M HCl (ethanolic solution) and 1M NaOH.

Workflow Diagram

WorkflowStep1Step 1: Native Scan(Solid State KBr)DecisionIs 1700-1730 cm⁻¹ band present?Step1->DecisionResultAConclusion: Neutral Form(Rare in solid state)Decision->ResultAYesStep2Step 2: AcidificationExpose sample to HCl vaporor recrystallize w/ HClDecision->Step2No (Zwitterion suspect)Step3Step 3: Re-ScanStep2->Step3ValidationValidation:New band appears at ~1720 cm⁻¹Broad band at 1600 cm⁻¹ decreasesStep3->Validation

Figure 2: Validation workflow to confirm zwitterionic carbonyl masking.

Detailed Steps
  • Native Acquisition: Collect the spectrum of the dry powder using ATR or KBr transmission.[1] Note the region 1500–1800 cm⁻¹.[1]

  • Acidification (The "Pop-up" Test):

    • Dissolve a small amount of sample in minimal methanol.[1]

    • Add 2 drops of concentrated HCl.[1]

    • Evaporate to dryness.[1]

    • Rationale: HCl protonates the imidazole nitrogen and the carboxylate.

      
      .
      
  • Validation Scan: Acquire the spectrum of the hydrochloride salt.

    • Success Criteria: A strong, new peak must appear at 1710–1740 cm⁻¹ (the resurrected carbonyl stretch).

Part 4: Data Summary & Band Assignments

The following table summarizes the expected wavenumbers based on the structural environment of the this compound scaffold.

Functional GroupVibration ModeWavenumber (cm⁻¹)Notes
Carboxylic Acid (Neutral) C=O[4][1][5] Stretch1700 – 1730 Only visible in HCl salt or non-polar solution.
Carboxylate (Zwitterion)

Asym. Stretch
1590 – 1620 Often overlaps with pyridine ring modes.
Carboxylate (Zwitterion)

Sym.[1] Stretch
1350 – 1390 Diagnostic for salt/zwitterion form.
Pyridine Ring C=N / C=C Stretch1580 – 1600 Sharp intensity; usually lower frequency than

.
Imidazole Ring Ring Breathing1250 – 1300 Highly sensitive to N-substitution.
Hydroxyl (Acid) O-H Stretch2500 – 3300 Very broad "hump" underlying C-H stretches.[1][5][6]

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester.[1] NIST Chemistry WebBook, SRD 69.[1][7] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[3] John Wiley & Sons.[1] (Standard text for heterocyclic assignments).

  • Bhat, M., & Poojary, B. (2017).[1][8][9] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[1][9] MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[1][9] Available at: [Link]

  • Balachandran, V., et al. (2012).[1] Vibrational spectroscopic studies and ab initio calculations of Pyridine-3-sulfonic Acid. Elixir Vibrational Spectroscopy, 48, 9663-9668.[4][1] (Reference for pyridine ring mode assignments).

  • PubChem. this compound.[1][3] National Library of Medicine.[1] Available at: [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Lacking direct experimental spectra in published literature[1], this guide synthesizes established fragmentation principles of its constituent moieties—a pyridine ring, an imidazole ring, and a carboxylic acid—to construct a reliable predictive model. We will explore the primary fragmentation pathways under electrospray ionization (ESI) and electron ionization (EI) conditions, present a comparative analysis with potential isomers, and provide a validated experimental protocol for researchers seeking to perform this analysis.

Introduction: The Structural Challenge

This compound (Molecular Formula: C₉H₇N₃O₂, Monoisotopic Mass: 189.0538 Da) is a rigid, poly-functional molecule featuring three distinct chemical domains: an aromatic pyridine ring, a five-membered imidazole ring, and a carboxylic acid group. The structural elucidation and purity assessment of such molecules are critically dependent on mass spectrometry (MS). The fragmentation pattern serves as a molecular fingerprint, providing unequivocal evidence of its structure and connectivity. This guide explains the causality behind its expected fragmentation, grounding predictions in the fundamental principles of ion chemistry.

Part 1: Foundational Fragmentation Principles of the Constituent Moieties

The fragmentation of the parent molecule can be logically predicted by understanding the behavior of its components. Ionization, whether by electron impact (EI) or electrospray (ESI), generates an energetically unstable molecular ion that dissipates excess energy by breaking into smaller, more stable fragment ions[2][3].

  • Aromatic Carboxylic Acids: The carboxylic acid group is a primary site for initial fragmentation. Aromatic acids typically show a strong molecular ion peak[4]. The most characteristic fragmentation is a facile decarboxylation, involving the loss of a neutral CO₂ molecule (44 Da)[4][5]. Another common pathway is the loss of a hydroxyl radical (•OH, 17 Da) to form a stable acylium ion[6].

  • Imidazole Ring: The imidazole ring is a stable aromatic heterocycle. Mass spectra of imidazoles generally exhibit a pronounced molecular ion[7]. Fragmentation often proceeds through the decomposition of the ring with the loss of small, stable neutral molecules like hydrogen cyanide (HCN) rather than through ring opening[7][8].

  • Pyridine Ring: As a stable aromatic system, the pyridine ring also resists fragmentation. When fragmentation does occur, it often involves the cleavage of side chains or the characteristic loss of HCN (27 Da). The formation of the pyridinyl cation is a common observation in the fragmentation of pyridine-containing compounds.

Part 2: Predicted Fragmentation Pathways for this compound

Based on the principles above, a primary fragmentation pathway can be confidently predicted. The process begins with the formation of the molecular ion, [M+H]⁺ at m/z 190.0611 in positive-ion ESI or M⁺• at m/z 189.0538 in EI.

Primary Fragmentation: The Carboxyl Group

The most energetically favorable initial fragmentation is the loss of carbon dioxide from the carboxylic acid moiety.

  • Decarboxylation: The molecular ion readily ejects a neutral CO₂ molecule (44 Da). This is the most anticipated fragmentation, leading to the formation of a stable pyridinyl-imidazole radical cation at m/z 145 .

    • [C₉H₇N₃O₂]⁺• → [C₈H₇N₃]⁺• + CO₂

  • Loss of Hydroxyl Radical: A secondary, less dominant pathway involves the homolytic cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (17 Da) and the formation of a stable acylium ion at m/z 172 .

    • [C₉H₇N₃O₂]⁺• → [C₉H₆N₃O]⁺ + •OH

Secondary Fragmentation: Decomposition of the Heterocyclic Core

The primary fragment at m/z 145, being the most abundant, will undergo further fragmentation.

  • Ring-to-Ring Cleavage: The C-N bond connecting the pyridine and imidazole rings can cleave. Due to the stability of the pyridine cation, this will likely generate the pyridinyl cation at m/z 78 .

    • [C₈H₇N₃]⁺• → [C₅H₄N]⁺ + C₃H₃N₂•

  • Heterocyclic Ring Fission: The pyridinyl-imidazole fragment (m/z 145) can lose a molecule of hydrogen cyanide (HCN, 27 Da) from either the pyridine or imidazole ring, leading to a fragment ion at m/z 118 .

    • [C₈H₇N₃]⁺• → [C₇H₆N₂]⁺• + HCN

The following diagram illustrates this dominant predicted fragmentation cascade.

G cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [M+H]⁺ m/z 190 M_EI M⁺• m/z 189 F145 [M - CO₂]⁺• m/z 145 M_EI->F145 - CO₂ (44 Da) (Major Pathway) F172 [M - OH]⁺ m/z 172 M_EI->F172 - •OH (17 Da) F118 [m/z 145 - HCN]⁺• m/z 118 F145->F118 - HCN (27 Da) F78 Pyridinyl Cation m/z 78 F145->F78 - C₃H₃N₂•

Caption: Predicted EI fragmentation pathway for the target molecule.

Part 3: Data Summary and Comparative Analysis

To provide a clear overview, the predicted key fragments are summarized below.

m/z Proposed Formula Neutral Loss Fragment Structure Confidence
189[C₉H₇N₃O₂]⁺•-Molecular IonHigh
172[C₉H₆N₃O]⁺•OH (17 Da)Acylium IonMedium
145[C₈H₇N₃]⁺•CO₂ (44 Da)1-(Pyridin-3-yl)-1H-imidazoleHigh (Base Peak)
118[C₇H₆N₂]⁺•CO₂ + HCN (71 Da)Fragment from ring fissionMedium
78[C₅H₄N]⁺C₄H₃N₂O₂ (111 Da)Pyridinyl CationHigh

Distinguishing Isomers: A Predictive Comparison

Mass spectrometry is a powerful tool for distinguishing between isomers. Let's consider a structural isomer, 1-(Pyridin-2-yl)-1H-imidazole-5-carboxylic acid . While it would share the same molecular weight and many primary fragments (e.g., loss of CO₂ to yield m/z 145), its fragmentation could exhibit unique features due to an ortho effect. The proximity of the pyridine nitrogen in the 2-position to the imidazole ring could facilitate unique rearrangement reactions, such as the loss of water ([M-18]⁺) if an appropriate proton transfer is possible, a phenomenon not expected for the 3-yl or 4-yl isomers[4][9]. This would provide a diagnostic peak to differentiate the 2-yl isomer from the 3-yl target molecule.

Part 4: Experimental Protocol for Fragmentation Analysis

This protocol outlines a self-validating system for acquiring high-quality tandem mass spectrometry (MS/MS) data using a triple quadrupole or Q-TOF mass spectrometer.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

  • Create a working solution by diluting the stock solution to 1-10 µg/mL using a 50:50 mixture of acetonitrile and deionized water with 0.1% formic acid. The formic acid ensures protonation for positive-ion ESI.

2. Instrumentation and Setup

  • Mass Spectrometer: A triple quadrupole or Q-TOF instrument equipped with an electrospray ionization (ESI) source.

  • Infusion: Directly infuse the working solution into the ESI source using a syringe pump at a flow rate of 5-10 µL/min. This ensures a stable ion signal.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

3. Data Acquisition Method

  • Step 1: Full Scan (MS1):

    • Scan Range: m/z 50-300.

    • Source Parameters: Capillary voltage: 3.5-4.5 kV; Source Temperature: 120-150 °C; Desolvation Gas (N₂) Flow: 8-12 L/min.

    • Objective: Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 190.06.

  • Step 2: Product Ion Scan (MS/MS):

    • Select the protonated molecular ion (m/z 190.1) as the precursor ion in the first quadrupole (Q1).

    • Introduce collision gas (Argon) into the second quadrupole (Q2, collision cell).

    • Ramp the collision energy (CE) from 10 to 40 eV. This is crucial for observing both low-energy (e.g., decarboxylation) and high-energy (e.g., ring cleavage) fragmentations.

    • Scan the third quadrupole (Q3) over a range of m/z 40-200 to detect all resulting fragment ions.

4. Data Analysis

  • Identify the precursor ion in the MS1 scan.

  • Analyze the MS/MS spectrum to identify the major fragment ions.

  • Correlate the observed m/z values with the predicted fragments from Part 2. Calculate the mass differences between the precursor and fragment ions to confirm the neutral losses (e.g., 44 Da for CO₂).

The following diagram outlines this experimental workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1 mg/mL Stock in Methanol B Dilute to 1-10 µg/mL (50:50 ACN:H₂O + 0.1% Formic Acid) A->B C Direct Infusion (5-10 µL/min) B->C D MS1 Full Scan (Confirm m/z 190) C->D E MS/MS Product Ion Scan (Precursor m/z 190) D->E F Identify Fragments E->F G Confirm Neutral Losses & Correlate with Predictions F->G

Caption: Experimental workflow for MS/MS analysis.

Conclusion

References

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available at: [Link]

  • Bowie, J. H., et al. (1969). Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. Available at: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]

  • El-Maali, N. A., et al. (2015). Pseudo-MS3 Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain...Derivatives. ResearchGate. Available at: [Link]

  • Chen, Z., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. Available at: [Link]

  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). This compound dihydrochloride. Available at: [Link]

  • Saarland University. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

Sources

X-ray crystallography data for 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide to the Structural Confirmation of 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid

This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural confirmation of this compound (Molecular Formula: C₉H₇N₃O₂, Molecular Weight: 189.17 g/mol ).[1] Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the experimental methodologies, data interpretation, and comparative strengths of single-crystal X-ray crystallography against orthogonal spectroscopic methods. Our approach emphasizes the causality behind experimental choices to create a self-validating system for structural elucidation.

While a public crystal structure for the exact title compound is not available as of this publication, this guide will utilize data from closely related analogues to illustrate the principles and interpretative processes of X-ray crystallography. This underscores the necessity of a multi-faceted analytical approach for complete and confident characterization.

Part 1: The Definitive Method: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive evidence of molecular connectivity, conformation, and intermolecular interactions, leaving no ambiguity about the compound's structure in the solid state.

Causality of Method Choice

The primary reason for pursuing SC-XRD is its ability to generate an absolute structural proof. For novel compounds entering development pipelines, particularly in pharmaceuticals, this level of certainty is critical for intellectual property claims, understanding structure-activity relationships (SAR), and meeting regulatory standards. The method's power lies in its ability to directly map electron density, from which atomic positions can be refined to a high degree of precision.

Experimental Protocol: From Powder to Solved Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring patience and precision.

Step 1: Crystal Growth (The Critical Hurdle) The most significant challenge is often growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions, with no visible cracks or defects). Slow evaporation from a saturated solution is the most common technique.

  • Solvent Screening: Dissolve a small amount of this compound in a variety of solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethylformamide, water, or mixtures) to find one in which it is sparingly soluble.

  • Solution Preparation: Prepare a nearly saturated solution at room temperature or a slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

Step 2: Data Collection

  • Crystal Mounting: Using a micromanipulator, select a suitable crystal and mount it on a cryoloop.

  • Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker SMART APEX CCD). A cryostream (typically 100 K) is used to cool the crystal, minimizing thermal motion and radiation damage.

  • Data Acquisition: The instrument, using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), rotates the crystal through a series of orientations, collecting diffraction patterns at each step.

Step 3: Structure Solution and Refinement

  • Data Reduction: The collected diffraction data is processed to determine unit cell parameters, space group, and reflection intensities.

  • Structure Solution: The phase problem is solved using direct methods (common for small molecules) to generate an initial electron density map.[2]

  • Model Building and Refinement: An initial molecular model is fitted to the electron density map. The model is then refined using least-squares methods to improve the fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in calculated positions. The final refined structure is evaluated using metrics like the R-factor.

Workflow for Single-Crystal X-ray Crystallography

sc_xrd_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution powder Synthesized Powder dissolve Solvent Screening & Dissolution powder->dissolve filtrate Filtration dissolve->filtrate evaporate Slow Evaporation filtrate->evaporate crystal Single Crystal Selection evaporate->crystal mount Mount on Diffractometer crystal->mount collect Collect Diffraction Patterns mount->collect reduce Data Reduction collect->reduce solve Phase Solution (Direct Methods) reduce->solve refine Model Building & Refinement solve->refine validate Validation (CIF/R-factor) refine->validate output Crystallographic Information File (CIF) validate->output Final Structure spec_workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry start Synthesized Compound nmr_prep Dissolve in DMSO-d₆ start->nmr_prep ms_prep Dissolve in MeOH start->ms_prep nmr_acq Acquire ¹H & ¹³C Spectra nmr_prep->nmr_acq nmr_data Connectivity & Chemical Environment nmr_acq->nmr_data ms_acq LC-MS Analysis (ESI+) ms_prep->ms_acq ms_data Molecular Weight & Formula ms_acq->ms_data integrated_workflow start Proposed Structure: This compound ms MS Analysis start->ms nmr NMR Analysis (¹H, ¹³C) start->nmr xrd SC-XRD Analysis start->xrd ms_result Correct Molecular Weight? (m/z = 190.06 [M+H]⁺) ms->ms_result nmr_result Expected Signals Present? (Correct shifts, integrations) nmr->nmr_result xrd_result Structure Solved? (Connectivity Confirmed) xrd->xrd_result decision Data Concordant? ms_result->decision nmr_result->decision xrd_result->decision decision->start No (Re-evaluate/Re-synthesize) final Structure Confirmed decision->final Yes

Sources

Elemental Analysis Standards for 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterion Challenge

In the development of kinase inhibitors and sedative analogs (e.g., Etomidate derivatives), 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid (CAS: 1197398-67-6) represents a critical building block. However, its validation presents a specific analytical paradox known to seasoned chemists as the "Zwitterion Trap."

Structurally, the molecule contains a basic pyridine nitrogen, a basic imidazole nitrogen, and an acidic carboxylic acid. This creates a zwitterionic lattice that is:

  • Highly Hygroscopic: It tenaciously holds water within the crystal lattice, often forming stable hemi- or monohydrates.

  • Combustion Resistant: The nitrogen-rich heterocyclic core (

    
    ) resists complete oxidation, leading to low nitrogen values in standard CHN analysis.
    

This guide compares the industry-standard Combustion Analysis (CHN) against the modern "Gold Standard" of Quantitative NMR (qNMR) , providing experimental protocols to validate this specific intermediate.

Theoretical Baseline & Acceptance Criteria

Before selecting a method, the theoretical composition must be established. Regulatory bodies (ICH Q6A) typically require experimental values to be within ±0.4% of theoretical values.

Target Molecule: this compound Formula:


Molecular Weight:  189.17  g/mol [1]
Table 1: Theoretical Composition vs. Common Solvates

Note how a simple hemihydrate shifts values well outside the ±0.4% acceptance window.

ElementAnhydrous Target (%)Hemihydrate (+0.5 H₂O)Monohydrate (+1.0 H₂O)Impact of Solvation
Carbon 57.14 54.5452.17Fail: Massive drop (>2.5%)
Hydrogen 3.73 4.074.38Fail: Significant rise
Nitrogen 22.21 21.1920.28Fail: Drop (>1.0%)
Method A: Automated Combustion Analysis (CHN)

The Legacy Standard

Status: Required for many journal publications; often insufficient for zwitterionic purity without rigorous drying.

The Problem: "The Nitrogen Coke"

Nitrogen-rich heterocycles like imidazole-pyridines often form "coke" (carbonaceous residue) in the combustion tube, trapping nitrogen gas. Standard oxidation at 950°C may yield low N values.

Optimized Protocol for Success

To pass CHN standards with this molecule, you must modify the standard operating procedure (SOP):

  • Pre-Analysis Drying (Critical):

    • Do not rely on standard vacuum drying at 40°C.

    • Protocol: Dry sample at 105°C under high vacuum (<1 mbar) over

      
       for 12 hours.
      
    • Validation: Run TGA (Thermogravimetric Analysis). If mass loss >0.5% below 150°C, the sample is still wet.

  • Oxidation Enhancer:

    • Add Tungsten(VI) oxide (

      
      )  powder to the tin capsule. This acts as a catalyst to ensure complete combustion of the heterocyclic rings.
      
  • Oxygen Boost:

    • Increase the oxygen dose time by 20% in the combustion cycle to prevent charring.

Verdict: High risk of false failure due to hydration. Only use if the sample is rigorously dried and TGA-validated.

Method B: Quantitative NMR (qNMR)

The Modern Absolute Standard

Status: Recommended for internal pharmaceutical release. It distinguishes between "impurity" and "solvent," which CHN cannot do.

The Advantage: Specificity

qNMR measures the molar ratio of the analyte to an internal standard (IS). Unlike CHN, it is unaffected by water content (unless water overlaps with signals, which is rare in DMSO-


).
Experimental Protocol

Solvent: DMSO-


 (Solubilizes the zwitterion; prevents exchange of CH protons).
Internal Standard (IS):  Maleic Acid (Traceable Standard).[2]
Reasoning: Maleic acid has a singlet at 

6.26 ppm, which does not overlap with the pyridine/imidazole aromatic protons (

7.5–9.5 ppm).

Workflow:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of Maleic Acid IS (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Carboxylic acid protons relax slowly; short 
      
      
      
      leads to integration errors).
    • Scans: 64.

  • Calculation:

    
    
    
    • 
      : Integral area[2][3][4]
      
    • 
      : Number of protons (IS=2, Sample=1 for a specific aromatic peak)
      
    • 
      : Molecular Weight[1]
      
    • 
      : Mass
      
    • 
      : Purity of Internal Standard
      

Verdict: The most reliable method for this specific molecule. It quantifies the active pharmaceutical ingredient (API) content regardless of water/solvent load.

Comparative Decision Matrix

The following diagram illustrates the logical workflow for characterizing this compound, prioritizing sample conservation and data integrity.

AnalyticalWorkflow Start Crude Sample (1-(Pyridin-3-yl)-1H-imidazole-5-COOH) TGA Step 1: TGA / DSC (Check Volatiles) Start->TGA Decision1 Mass Loss > 1%? TGA->Decision1 Dry Aggressive Drying (105°C, Vac, P2O5) Decision1->Dry Yes (Hydrate/Solvent) qNMR Step 2: qNMR (DMSO-d6, Maleic Acid IS) Decision1->qNMR No (Dry) Dry->qNMR Verify Content CHN Step 3: CHN Analysis (With WO3 Catalyst) qNMR->CHN If Journal Req. ResultPass Valid Purity Certificate qNMR->ResultPass Internal Use CHN->ResultPass Within 0.4% ResultFail Recrystallize CHN->ResultFail Outside Range

Figure 1: Analytical Decision Tree for Nitrogen-Rich Zwitterions. Note the prioritization of TGA and qNMR before attempting combustion analysis.

Data Interpretation Guide

When reviewing your experimental data, use this reference table to diagnose synthesis or purification issues.

ObservationLikely CauseRemediation
Low C, Low N, High H Hydrate Formation: The most common error. Sample contains water.[5]Dry at 105°C or report as "Hemihydrate" (calculate theoretical for

).
Low N, Correct C Incomplete Combustion: Nitrogen trapped as coke or oxides.Add

oxidant; increase

loop time.
High C, Low N Residual Solvent: Likely DMF or DMSO trapped in lattice.qNMR will reveal solvent peaks. Lyophilize sample.
Correct C/H/N (±0.4%) High Purity: Validated Anhydrous form.Proceed to biological testing.
References
  • International Conference on Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[6][7][8][9] (1999). Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010).[10] Link

  • Bhat, M., & Poojary, B. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[11] MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[11] (2017). Link

  • PubChem. Compound Summary: this compound (CAS 1197398-67-6). National Library of Medicine. Link

  • Microanalysis of Nitrogen-Rich Heterocycles. Exeter Analytical Technical Note 224. (General Reference for WO3 application). Link

Sources

Comparative Guide: UV-Vis Absorption Spectra of Pyridine-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the UV-Vis absorption characteristics of Linked (e.g., 2-(2-pyridyl)imidazole) versus Fused (e.g., imidazo[1,2-a]pyridine) pyridine-imidazole systems.

Significance: Pyridine-imidazole conjugates represent a cornerstone in optoelectronics and chemosensing. Their optical properties are dictated by the electronic communication between the electron-deficient pyridine ring and the electron-rich imidazole ring.

  • Fused systems offer rigid planarity, minimizing non-radiative decay and resulting in sharp, distinct spectral bands ideal for stable fluorescence standards.

  • Linked systems possess rotational freedom, allowing for environment-sensitive conformational changes (e.g., metal chelation or pH switching), making them superior for sensing applications.

Structural Classes & Electronic Environments[1]

To interpret the spectra accurately, one must first understand the structural constraints affecting the


-conjugation.
FeatureLinked System (2-Py-Im)Fused System (Imidazo[1,2-a]py)
Structure Two rings connected by a single C-C bond (C2 of Py to C2 of Im).Nitrogen bridgehead fusion; rings share a C-N bond.
Geometry Torsion angle

(twisted) in ground state; planarizes upon chelation.
Rigidly planar (

).
Electronic Flow Tunable "Push-Pull" (ICT) dependent on rotation.Fixed delocalization; intrinsic dipole.
Primary Transition

and

(Broad).

(Structured/Sharp).
Diagram 1: Structural & Electronic Logic

G cluster_0 Linked System (2-Py-Im) cluster_1 Fused System (Imidazo[1,2-a]py) cluster_2 External Stimuli Response L_Struct Single Bond Connection (Rotational Freedom) L_State Twisted Ground State L_Struct->L_State L_Effect Broad Absorption Bands (Sensitive to Sterics) L_State->L_Effect F_Struct Bridgehead Fusion (Rigid Planarity) F_State Planar Ground State F_Struct->F_State F_Effect Sharp/Structured Bands (High Molar Absorptivity) F_State->F_Effect Metal Metal Ion (M+) Metal->L_State Planarizes (Red Shift) Acid Protonation (H+) Acid->F_State ICT Modulation

Caption: Structural causality linking geometric freedom to spectral band shape.

Comparative Spectral Analysis

Band Assignments
  • High Energy Band (240–280 nm): Present in both systems, attributed to localized

    
     transitions of the aromatic rings. In fused systems, this band is often hyperchromic (higher 
    
    
    
    ) due to better orbital overlap.
  • Low Energy Band (300–380 nm):

    • Linked: Often a broad shoulder or weak band due to

      
       transitions. This band redshifts significantly (bathochromic shift) and intensifies upon metal complexation as the molecule locks into a planar conformation, extending the conjugation length.
      
    • Fused: A distinct, often vibrationally resolved band attributed to the HOMO-LUMO transition with significant Intramolecular Charge Transfer (ICT) character from the imidazole nitrogen to the pyridine ring.[1]

Substituent Effects (The "Tuning" Knob)

Substituents at the para-position of the phenyl ring (in derivatives) dramatically alter the spectra:

  • Electron Donating Groups (EDG, e.g., -OMe, -NMe2): Stabilize the excited state, causing a Red Shift (Bathochromic).

  • Electron Withdrawing Groups (EWG, e.g., -NO2, -CF3): Often cause a Blue Shift (Hypsochromic) or quench the transition intensity.

Quantitative Data Summary

Note: Values are approximate and solvent-dependent (typically DCM or MeCN).

Compound Class

(Abs)

(

)
Key Spectral FeatureResponse to Zn

/H

Unsubstituted 2-Py-Im (Linked)~285 nm4.1Broad, featurelessLarge Red Shift (~40 nm)
Imidazo[1,2-a]pyridine (Fused)~280 nm, ~325 nm3.8 (LE band)Structured, dual-bandMinimal Shift / Quenching
Push-Pull Linked (e.g., p-NMe2)~360-400 nm4.5Intense ICT bandColor change (Yellow

Orange)
Push-Pull Fused (e.g., 6-nitro)~340-350 nm4.2Sharp ICT bandRigid emission changes

Detailed Experimental Protocol

To ensure reproducibility and valid comparisons, the following protocol controls for concentration effects (aggregation) and solvent purity.

Materials & Reagents
  • Solvents: Spectroscopic grade Acetonitrile (MeCN), Dichloromethane (DCM), and Methanol (MeOH). Critical: Solvents must be free of acidic impurities that could protonate the pyridine nitrogen.

  • Standard: Quinine Sulfate (for quantum yield references if needed) or Anthracene.

  • Stock Solutions: Prepare

    
     M in DMSO (to ensure solubility).
    
Workflow: UV-Vis Characterization

Step 1: Baseline Correction

  • Warm up the UV-Vis spectrophotometer (dual-beam preferred) for 20 minutes.

  • Fill two matched quartz cuvettes (1 cm path length) with the pure solvent.

  • Run a baseline scan (200 nm – 800 nm).

Step 2: Sample Preparation

  • Dilute stock solution into the target solvent to reach a final concentration of

    
     M .
    
    • Why? This concentration avoids

      
       stacking aggregation (deviations from Beer-Lambert law) while maintaining sufficient absorbance (Abs ~ 0.1 - 1.0).
      
  • Invert cuvette 3 times to mix. Do not shake vigorously to avoid bubbles.

Step 3: Measurement & Solvatochromism Check

  • Record spectra in Non-polar (Toluene), Polar Aprotic (MeCN), and Polar Protic (MeOH) solvents.

  • Observation:

    • Linked: Look for broadening in protic solvents (H-bonding interactions).

    • Fused: Look for Red shifts in polar solvents (stabilization of the ICT excited state).

Diagram 2: Experimental Logic Flow

Experiment cluster_solvents Solvatochromic Analysis Start Start: Solid Sample Stock Stock Soln (1 mM in DMSO) Start->Stock Dilution Dilute to 10 µM (Avoid Aggregation) Stock->Dilution NonPolar Toluene (Refractive Index) Dilution->NonPolar Polar MeCN/MeOH (Dipole Stabilization) Dilution->Polar Measure Acquire Spectra (200-800 nm) NonPolar->Measure Polar->Measure Analyze Calculate Molar Absorptivity (ε) & Band Gap Measure->Analyze

Caption: Step-by-step workflow for reliable spectral acquisition.

Mechanism of Action: Why the Difference?

The Planarization Effect (Linked Systems)

In 2-(2-pyridyl)imidazole, the steric repulsion between the hydrogen on the pyridine ring (H3) and the imidazole NH prevents coplanarity.

  • Ground State: Twisted (

    
    ). 
    
    
    
    -overlap is poor.
  • Excited State / Complexed: Upon binding a metal (e.g., Zn

    
    ) or protonation, the molecule rotates to chelate the ion. This forces planarity.[2]
    
  • Result: The absorption band undergoes a Red Shift and Hyperchromic effect (intensity increase) because the conjugation length effectively increases.

The Rigid Dipole Effect (Fused Systems)

Imidazo[1,2-a]pyridine is permanently planar. The bridgehead nitrogen possesses a lone pair that participates in the aromatic system, creating a strong internal dipole.

  • ICT State: Excitation causes charge transfer from the electron-rich imidazole ring (HOMO) to the electron-deficient pyridine ring (LUMO).

  • Result: This transition is highly sensitive to solvent polarity (Solvatochromism). In polar solvents, the highly dipolar excited state is stabilized, lowering its energy and red-shifting the absorption.

References

  • Imidazo[1,2-a]pyridine Spectral Properties

    • Title: Bright V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores with Near-UV to Deep-Blue Emission.[3]

    • Source:Chemistry – A European Journal (via NIH/PubMed).
    • URL:[Link]

    • Relevance: Provides detailed values and band assignments for fused systems.
  • Linked System Solvatochromism & Tuning

    • Title: Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters.[4]

    • Source:Organic & Biomolecular Chemistry (RSC).[4]

    • URL:[Link]

    • Relevance: Demonstrates the "tuning" capability of linked systems via substituents.
  • Metal Ion Sensing (Linked)

    • Title: Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+.
    • Source:RSC Advances.
    • URL:[Link]

    • Relevance: Compares the cation binding effects on absorption bands (Hyperchromic shifts).
  • Imidazo[1,5-a]pyridine Comparison (Isomer Context)

    • Title: Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.
    • Source:MDPI (Chemistry).
    • URL:[Link]

    • Relevance: Provides comparative data for qu

Sources

Validating Regiochemistry of N-Substituted Imidazole Carboxylic Acids via NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the imidazole ring is a privileged scaffold, present in blockbuster drugs like Losartan and Ondansetron. However, the N-alkylation of imidazole-4-carboxylic acid derivatives presents a persistent regiochemical challenge: the formation of 1,4-disubstituted (remote) and 1,5-disubstituted (proximal) isomers.

Misassigning these isomers leads to erroneous Structure-Activity Relationship (SAR) data and potential failure in late-stage optimization. While X-ray crystallography is definitive, it is low-throughput. HMBC (Heteronuclear Multiple Bond Correlation) is the standard NMR approach but often fails when quaternary carbons exhibit poor relaxation or overlapping chemical shifts.

This guide validates NOESY (Nuclear Overhauser Effect Spectroscopy) as a superior, high-throughput alternative for this specific application. We provide a comparative analysis, a self-validating protocol, and the mechanistic logic required to implement this workflow in a drug discovery setting.

The Scientific Challenge: 1,4 vs. 1,5 Regioisomerism

The precursor, imidazole-4-carboxylate, exists in tautomeric equilibrium. Upon treatment with an alkylating agent (


) and base, two products are formed:[1]
  • 1,4-Isomer: The N-alkyl group is on the nitrogen distal to the ester group.

  • 1,5-Isomer: The N-alkyl group is on the nitrogen proximal to the ester group.

The Problem: Both isomers have identical molecular weights and very similar 1D


H NMR profiles. The critical distinguishing feature is the spatial distance  between the introduced N-alkyl protons and the protons on the imidazole ring or the ester side chain.

Comparative Analysis: NOESY vs. Alternatives

The following table objectively compares the three primary methods for structural assignment.

FeatureNOESY (Recommended) HMBC (Standard) X-Ray Crystallography
Principle Through-space dipolar coupling (< 5 Å).Through-bond J-coupling (

).
Electron density diffraction.
Success Rate High for imidazoles. Unambiguous spatial answer.Medium. Often fails due to weak correlations to quaternary C4/C5.100% (if crystal forms).
Throughput High (10–30 min acquisition).Medium (30–60 min acquisition).Low (Days to Weeks).
Sample Req. Solution state (standard).Solution state (standard).Solid single crystal (difficult).
Blind Spot Requires protons on the N-substituent.[2]Silent quaternary carbons; ambiguous

paths.
Non-crystalline oils/amorphous solids.
Why HMBC Often Fails Here

In imidazole-4-carboxylates, the carbons at positions 4 and 5 are often quaternary (if C5 is substituted) or have chemical shifts that are difficult to assign without a reference. Furthermore, the


 coupling from the N-methylene protons to C4 vs. C5 can be of similar magnitude, leading to ambiguous cross-peaks.

The NOESY Solution: Mechanistic Logic

NOESY relies on the Nuclear Overhauser Effect , which depends on the inverse sixth power of the distance between nuclei (


). This makes it an exquisitely sensitive "molecular ruler."
The "Smoking Gun" Correlations

To validate the regiochemistry, we look for specific cross-peaks between the N-methylene protons (


)  and the surrounding environment.
Scenario A: The 1,4-Isomer (Distal)
  • Geometry: The

    
     group is far from the ester group at C4 but is spatially adjacent to the proton at C5 (
    
    
    
    ).
  • NOESY Spectrum:

    • Strong Cross-Peak:

      
       (Ring Proton).
      
    • Absent Cross-Peak:

      
      .
      
Scenario B: The 1,5-Isomer (Proximal)
  • Geometry: The

    
     group is spatially crowded against the ester group at C4.
    
  • NOESY Spectrum:

    • Strong Cross-Peak:

      
      .
      
    • Weak/Absent Cross-Peak:

      
       (Distance is 
      
      
      
      ).
Visualizing the Logic

The following diagram illustrates the decision workflow and the spatial relationships.

G Start Reaction Product (Isomer Mixture) NMR 1H NMR Analysis (Identify N-CH2 & Ring H) Start->NMR NOESY Run 2D NOESY (Mixing Time: 500ms) NMR->NOESY Decision Analyze Cross-Peaks (N-CH2 Interactions) NOESY->Decision Result14 Correlation: N-CH2 <-> H-5 (Ring) NO Interaction w/ Ester Decision->Result14 Path A Result15 Correlation: N-CH2 <-> Ester Group Weak/No Interaction w/ H-5 Decision->Result15 Path B Conclusion14 CONFIRMED: 1,4-Isomer (Distal) Result14->Conclusion14 Conclusion15 CONFIRMED: 1,5-Isomer (Proximal) Result15->Conclusion15

Figure 1: Decision tree for assigning imidazole regiochemistry using NOESY correlations.

Validated Experimental Protocol

This protocol is designed to be self-validating. If neither correlation pathway (1,4 or 1,[3][4]5) is observed, the experiment flags itself as inconclusive (likely due to sample concentration or relaxation issues), preventing false positives.

Step 1: Sample Preparation
  • Concentration: 10–20 mg of compound in 0.6 mL solvent.

  • Solvent:

    
     or 
    
    
    
    .
    • Note:

      
       is preferred if the product contains exchangeable protons or to prevent aggregation, which shortens 
      
      
      
      relaxation times.
  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: noesygpphpp (Gradient-enhanced NOESY with zero-quantum suppression).

  • Mixing Time (

    
    ): 500 ms  (Critical).
    
    • Why? Too short (<300ms) misses weak NOEs. Too long (>800ms) allows "spin diffusion," where magnetization transfers through multiple protons, creating false proximity signals.

  • Relaxation Delay (

    
    ):  2.0 seconds.
    
  • Scans (

    
    ):  16–32 scans per increment (sufficient for >10mg).
    
  • Increments (

    
    ):  256 (provides sufficient resolution in F1 dimension).
    
Step 3: Data Processing & Analysis
  • Phasing: Apply careful manual phasing. NOESY cross-peaks should be the same phase as the diagonal (for large molecules/viscous solvents) or opposite phase (for small molecules in non-viscous solvents).

    • Rule of Thumb: For MW < 1000 in

      
      , NOE peaks are usually positive  (opposite to diagonal) or near zero. However, in the "extreme narrowing limit," they can be tricky.
      
    • Better Alternative: Use ROESY if the molecule is mid-sized (MW 400-800), as NOE signals can theoretically vanish at this size. For most small drug fragments (MW < 400), NOESY is safe.

  • Assignment:

    • Locate the N-methylene signal (typically

      
       4.0–5.5 ppm).
      
    • Draw a horizontal line from this signal.

    • Look for intersections with the aromatic region (

      
       7.0–8.0, H-5) and the aliphatic region (
      
      
      
      1.0–4.0, Ester).

Case Study Simulation

Compound: Ethyl 1-benzyl-1H-imidazole-4-carboxylate vs. Ethyl 1-benzyl-1H-imidazole-5-carboxylate.

SignalChemical Shift (

)
1,4-Isomer NOESY1,5-Isomer NOESY
N-Benzyl (

)
5.15 ppmCross-peak to 7.60 (H5) Cross-peak to 4.30 (Ester

)
Imidazole H-2 7.80 ppmWeak NOE to BenzylWeak NOE to Benzyl
Imidazole H-5 7.60 ppmSTRONG NOE to BenzylNo NOE to Benzyl
Ester (

)
4.30 ppmNo NOE to BenzylSTRONG NOE to Benzyl

Interpretation: In the 1,4-isomer, the benzyl group is "swinging" freely in space near the H-5 proton. In the 1,5-isomer, steric clash forces the benzyl group into proximity with the ester ethyl group, generating a distinct NOE signal.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Through-Space Correlations).

  • Kessler, H., et al. (1988). "Peptide Conformations. 46. Determination of the Conformation of Cyclosporin A by NMR." Journal of the American Chemical Society, 110(3), 1033-1049. (Foundational text on NOESY distance constraints).

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Definitive guide on imidazole regiochemistry).

  • Lv, P., et al. (2010). "Regioselective Synthesis of 1,4-Disubstituted Imidazoles." Tetrahedron Letters, 51(33), 4350-4353. (Example of N1 vs N3 assignment).

  • Reich, H. J. (2023). "The Nuclear Overhauser Effect (NOE)."[5] University of Wisconsin-Madison Chemistry. (Online authoritative educational resource).[6]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid

[1]

Executive Summary

Compound: 1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acid CAS: 1197398-67-6 Primary Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2][3] Potential sensitizer due to pyridine/imidazole moieties. Critical Directive: Treat as a Hazardous Solid . While the solid powder presents an inhalation risk, the dissolved state presents the highest risk for transdermal absorption, contingent on the solvent carrier (e.g., DMSO, DMF).

Part 1: Chemical Hazard Profiling & Risk Logic[1]

As a Senior Application Scientist, I urge you to look beyond the generic "Warning" label. Safety protocols for heterocyclic carboxylic acids must account for their dual-nature functionality:

  • The Pyridine Ring: Lipophilic and basic. It facilitates tissue penetration and potential neurotoxicity upon systemic absorption.

  • The Carboxylic Acid: Corrosive potential to mucous membranes (eyes/lungs).

We apply the Precautionary Principle : In the absence of specific LD50 data for this catalog item, we default to the safety profile of its structural analogs (e.g., nicotinic acid derivatives and imidazole intermediates), mandating protection against irritation (H315, H319) and respiratory sensitization (H335) [1, 2].[1]

Diagram 1: Risk Assessment & Control Logic

The following decision tree illustrates the logical flow for selecting controls based on the physical state of the chemical.

RiskAssessmentChemical1-(Pyridin-3-yl)-1H-imidazole-5-carboxylic acidState_SolidState: Solid PowderChemical->State_SolidState_SolnState: Solution(DMSO/DMF/MeOH)Chemical->State_SolnRisk_InhalRisk: Dust Inhalation(Respiratory Irritation)State_Solid->Risk_InhalRisk_DermalRisk: TransdermalAbsorption + SplashState_Soln->Risk_DermalControl_EngPrimary Control:Fume Hood(Face Velocity 100 fpm)Risk_Inhal->Control_EngRisk_Dermal->Control_EngControl_PPE_SolidPPE: Nitrile Gloves+ Safety GlassesControl_Eng->Control_PPE_SolidResidual RiskControl_PPE_SolnPPE: Chem-Resistant Goggles+ Solvent-Specific GlovesControl_Eng->Control_PPE_SolnResidual Risk

Caption: Risk stratification logic. Engineering controls are foundational; PPE is selected based on the physical state (solid vs. solution) to address residual risks.[1]

Part 2: Engineering Controls (The Foundation)[1]

PPE is the last line of defense. Your primary safety mechanism is the Chemical Fume Hood .

  • Operational Standard: Ensure the fume hood is certified with a face velocity of 0.5 m/s (100 fpm) .

  • Sash Height: Keep the sash at the lowest possible working position (below breathing zone) to act as a physical shield against unexpected reactions or powder dispersion [3].

  • Static Mitigation: This powder may be static-prone.[1][4] Use an anti-static gun or ionizer during weighing to prevent "fly-away" powder that could contaminate the user's cuffs.[1]

Part 3: Detailed PPE Matrix[1]

Do not rely on generic "latex gloves."[5] The pyridine moiety can permeate standard glove materials, especially when dissolved in organic solvents.

Table 1: PPE Specifications by Task
Protection ZonePPE RequirementTechnical Specification / Rationale
Hand (Solid) Nitrile Gloves Thickness: ≥ 0.11 mm (4-5 mil).Rationale: Sufficient for incidental contact with dry powder.[1] Replace immediately if contaminated.[5][6][7]
Hand (Solution) Solvent-Dependent DMSO/DMF: Standard Nitrile is acceptable (Breakthrough > 480 min).DCM/Chloroform: Laminate (Silver Shield) or Viton required.[1] Nitrile degrades in <5 mins with chlorinated solvents [4].
Eye/Face Safety Glasses (Solid)Goggles (Solution)Solid: ANSI Z87.1 glasses with side shields.Solution: Unvented chemical splash goggles to prevent ocular damage from splashes (acidic/basic nature).[1]
Respiratory N95 / P100 Mandatory ONLY if working outside a fume hood (e.g., servicing equipment).[1] Otherwise, the hood is the primary respiratory control.
Body Lab Coat 100% Cotton or flame-resistant synthetic (Nomex).[1] Avoid synthetic blends that melt if a fire occurs.

Part 4: Operational Workflows

Protocol A: Safe Weighing & Solubilization

Objective: Minimize dust generation and prevent splash exposure.[1]

  • Preparation:

    • Don PPE (Lab coat, Nitrile gloves, Safety glasses).[6][8][9]

    • Place a disposable absorbent pad (bench coat) inside the fume hood.

    • Scientific Insight: Pre-weigh the solvent in the reaction vessel before adding the solid. Adding solid to liquid reduces the "puff" of dust compared to dumping liquid onto a pile of powder.

  • Weighing:

    • Use a micro-spatula to transfer the solid.

    • If the static charge is high, use an anti-static gun.

    • Cap the vial immediately after transfer.

  • Solubilization:

    • Critical Step: If dissolving in acid or base, expect an exotherm. Add the solvent slowly.

    • Self-Validating Check: Inspect gloves for discoloration or swelling immediately after any splash. If observed, do not wash—remove and replace .

Protocol B: Spill Management

Scenario: 500mg of powder spilled in the hood.

  • Isolate: Stop airflow disturbance (close sash partially).

  • Decontaminate:

    • Do NOT use compressed air.

    • Cover the spill with a wet paper towel (water or ethanol) to dampen the powder.

    • Wipe up the damp solid to prevent aerosolization.

    • Place waste in a sealed bag labeled "Hazardous Solid Waste - Pyridine Derivative."[1]

Part 5: Waste Disposal & Decontamination[1]

Disposal must align with the chemical's amphoteric nature (pyridine = basic, carboxylic acid = acidic).

Diagram 2: Disposal Decision Tree

WasteDisposalWaste_OriginWaste GeneratedType_SolidSolid Waste(Powder/Wipes)Waste_Origin->Type_SolidType_LiquidLiquid WasteWaste_Origin->Type_LiquidBin_SolidBin: Hazardous SolidTag: Toxic/IrritantType_Solid->Bin_SolidCheck_SolventCheck SolventType_Liquid->Check_SolventStream_AqAqueous Stream(Check pH)Check_Solvent->Stream_AqWater/BufferStream_OrgOrganic Stream(Halogenated vs Non-Halogenated)Check_Solvent->Stream_OrgDMSO/DMF/DCM

Caption: Segregation logic ensures compliance with EPA/RCRA standards. Never mix acidic aqueous waste with organic solvents containing pyridine without checking compatibility.

Disposal Instructions:

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must go into the Solid Hazardous Waste bin. Do not use regular trash.[10]

  • Liquid Waste:

    • If dissolved in organic solvent: Dispose in Organic Waste container.

    • If dissolved in water (pH adjusted): Check local EHS regulations. Generally, pyridine compounds must NOT go down the drain due to aquatic toxicity [5].

References

  • Fisher Scientific. (2025).[2][11] Safety Data Sheet: this compound analogs. Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from

  • Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [1]

  • BenchChem. (2025). Safe Disposal of Pyridine Derivatives: A Procedural Guide. Retrieved from [1]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.